Nikkomycin J
Description
structure given in first source; isolated from Streptomyces tendae
Properties
CAS No. |
77368-59-3 |
|---|---|
Molecular Formula |
C25H32N6O13 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H32N6O13/c1-9(17(36)11-3-2-10(32)8-27-11)15(26)21(39)30-16(22(40)28-12(24(41)42)4-5-14(34)35)20-18(37)19(38)23(44-20)31-7-6-13(33)29-25(31)43/h2-3,6-9,12,15-20,23,32,36-38H,4-5,26H2,1H3,(H,28,40)(H,30,39)(H,34,35)(H,41,42)(H,29,33,43) |
InChI Key |
JGINXUGXMDDSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nikkomycin J; |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Isolation of Nikkomycin J from Streptomyces tendae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nikkomycin J is a member of the nikkomycin complex, a group of peptidyl nucleoside antibiotics produced by the soil bacterium Streptomyces tendae.[1] Like other nikkomycins, this compound is an inhibitor of chitin synthase, a key enzyme in fungal cell wall biosynthesis, making it a potential candidate for antifungal drug development.[2][3][4] However, this compound is typically produced as a minor component of the complex, with research and production efforts largely focused on the more abundant and biologically active Nikkomycin Z. This guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound from Streptomyces tendae, with a focus on the technical details relevant to researchers in the field. While specific quantitative data for this compound is limited in the literature, this document compiles the available information and outlines the general methodologies used for the nikkomycin complex, highlighting the necessary adaptations for the specific isolation of this compound.
Introduction to this compound
This compound belongs to the uracil-containing subgroup of nikkomycins. The nikkomycin complex is a mixture of structurally related compounds, with the primary components being Nikkomycin Z and Nikkomycin X. This compound is structurally similar to Nikkomycin Z, differing in the amino acid side chain. Due to its low natural abundance, the isolation and characterization of this compound present significant challenges.
The primary mechanism of action for nikkomycins is the competitive inhibition of chitin synthase.[2] This enzyme is crucial for the synthesis of chitin, an essential polysaccharide component of the fungal cell wall. As chitin is absent in mammals, its synthesis is an attractive target for the development of antifungal agents with high selectivity and low toxicity.
Fermentation of Streptomyces tendae for Nikkomycin Production
The production of the nikkomycin complex is achieved through submerged fermentation of Streptomyces tendae. While optimal conditions have been extensively studied for maximizing Nikkomycin Z yield, these general protocols are applicable for the production of the entire nikkomycin complex, including this compound.
Strain Maintenance and Inoculum Development
Consistent production of nikkomycins relies on the proper maintenance of a high-yielding Streptomyces tendae strain.
Experimental Protocol: Strain Maintenance and Inoculum Preparation
-
Long-term Storage: Streptomyces tendae strains are typically stored as spore suspensions or mycelial fragments in 20% glycerol at -80°C for long-term preservation.
-
Activation: For inoculum preparation, a small aliquot of the cryopreserved stock is streaked onto a suitable agar medium, such as ISP Medium 2 or a custom seed medium, and incubated at 28-30°C for 7-10 days to allow for sporulation.
-
Seed Culture: A well-sporulated plate is used to inoculate a liquid seed medium. The seed culture is incubated at 28-30°C for 48-72 hours with shaking (e.g., 200-250 rpm) to generate sufficient biomass for inoculation of the production fermenter.
Production Fermentation
Fed-batch fermentation is a common strategy to enhance the production of secondary metabolites like nikkomycins.
Table 1: Typical Fermentation Media Composition for Nikkomycin Production
| Component | Concentration (g/L) | Purpose |
| Glucose/Soluble Starch | 20-50 | Carbon Source |
| Soy Flour/Yeast Extract | 10-30 | Nitrogen Source |
| CaCO₃ | 2-5 | pH Buffering |
| Trace Elements | Varies | Cofactors for Enzymatic Reactions |
Table 2: Key Fermentation Parameters for Nikkomycin Production
| Parameter | Typical Range |
| Temperature | 28-30°C |
| pH | 6.5-7.5 |
| Dissolved Oxygen | >20% |
| Agitation | 200-400 rpm |
| Fermentation Time | 120-168 hours |
Experimental Protocol: Fed-Batch Fermentation
-
Inoculation: The production fermenter containing the sterilized production medium is inoculated with 5-10% (v/v) of the seed culture.
-
Fermentation: The fermentation is carried out under the conditions specified in Table 2. Key parameters such as pH, dissolved oxygen, and substrate concentration are monitored and controlled throughout the process.
-
Feeding: A concentrated solution of the primary carbon source (e.g., glucose) is fed to the culture periodically or continuously to maintain a steady production phase.
-
Harvest: The fermentation broth is harvested when the nikkomycin titer reaches its maximum, typically after 120-168 hours.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step process that involves separating it from other components of the nikkomycin complex and impurities. The physicochemical properties of the nikkomycins, particularly their amphoteric nature, are exploited during purification.
Broth Clarification
The first step is to remove the biomass and other solid materials from the fermentation broth.
Experimental Protocol: Broth Clarification
-
Centrifugation: The harvested broth is centrifuged at high speed (e.g., 5,000-10,000 x g) to pellet the Streptomyces tendae mycelia.
-
Filtration: The supernatant is then filtered through a series of filters with decreasing pore sizes (e.g., 10 µm, 1 µm, 0.45 µm, 0.22 µm) to remove any remaining solids and to prepare a clear filtrate for chromatography.
Chromatographic Separation
A combination of ion-exchange and reversed-phase chromatography is typically employed to separate the nikkomycin components. The separation of this compound from the more abundant Nikkomycin Z is the most challenging step.
Table 3: Overview of Chromatographic Purification Steps
| Step | Resin Type | Principle | Elution |
| Capture | Strong Cation Exchange | Binding of positively charged nikkomycins at acidic pH. | pH gradient (elution at higher pH) or salt gradient. |
| Intermediate Purification | Strong Anion Exchange | Binding of negatively charged nikkomycins at alkaline pH. | pH gradient (elution at lower pH) or salt gradient. |
| Fine Purification | Reversed-Phase (C18) | Separation based on hydrophobicity. | Gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer. |
Experimental Protocol: Chromatographic Purification of this compound
-
Cation-Exchange Chromatography: The clarified broth, adjusted to an acidic pH (e.g., pH 2.0-3.0), is loaded onto a strong cation-exchange column. After washing the column to remove unbound impurities, the bound nikkomycins are eluted using a pH or salt gradient.
-
Anion-Exchange Chromatography: The fractions containing the nikkomycin complex are pooled, adjusted to an alkaline pH (e.g., pH 8.0-9.0), and loaded onto a strong anion-exchange column. The nikkomycins are then eluted with a decreasing pH gradient or an increasing salt gradient.
-
Reversed-Phase HPLC: The fractions containing the mixture of nikkomycins are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a shallow gradient of acetonitrile or methanol in a suitable buffer (e.g., ammonium acetate or phosphate buffer) to achieve separation of this compound from Nikkomycin Z and other analogues. The elution of each component is monitored by UV detection at wavelengths around 280-290 nm.
-
Desalting and Lyophilization: The fractions containing pure this compound are pooled, desalted using a suitable method (e.g., another round of RP-HPLC with a volatile buffer or size-exclusion chromatography), and then lyophilized to obtain a stable powder.
Analytical Characterization
The identity and purity of the isolated this compound are confirmed using various analytical techniques.
Table 4: Analytical Methods for this compound Characterization
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis. |
Experimental Protocol: Analytical HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 20 mM ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm and 290 nm.
-
Sample Preparation: The fermentation broth supernatant is filtered through a 0.22 µm filter before injection.
Quantitative Data
Quantitative data on the production of this compound is scarce in the scientific literature, as most studies focus on Nikkomycin Z. It is generally reported as a minor component of the nikkomycin complex. The yield of the total nikkomycin complex can vary significantly depending on the strain and fermentation conditions. High-producing mutant strains of S. tendae have been developed that can produce several grams per liter of total nikkomycins. It is reasonable to assume that the yield of this compound is a small fraction of this total.
Table 5: Reported Production Titers for the Nikkomycin Complex (Primarily Nikkomycin Z)
| Streptomyces Strain | Production Titer (g/L) | Reference |
| S. tendae Wild Type | ~0.1-0.2 | |
| S. tendae Mutant Strains | 1.5 - 2.5 | |
| S. ansochromogenes (Nikkomycin Z producing strain) | 0.3 - 0.8 (with uracil feeding) |
Signaling Pathways and Biosynthesis
The biosynthesis of nikkomycins in Streptomyces tendae is governed by a complex gene cluster. The pathway involves the synthesis of the nucleoside and the amino acid moieties, which are then linked together. The production of uracil-containing nikkomycins like this compound is dependent on the availability of uracil precursors. Genetic engineering of the biosynthetic pathway has been a key strategy to increase the production of specific nikkomycin components, particularly Nikkomycin Z, often by knocking out the genes responsible for the biosynthesis of other analogues.
Conclusion
The discovery and isolation of this compound from Streptomyces tendae offer a potential avenue for the development of new antifungal agents. However, significant challenges remain, primarily due to its low production levels compared to other components of the nikkomycin complex. This technical guide has provided a comprehensive overview of the methodologies involved in the fermentation, isolation, and characterization of this compound. Further research focusing on strain improvement through genetic engineering to specifically enhance the production of this compound, along with the optimization of purification strategies, will be crucial for unlocking its full therapeutic potential. The detailed protocols and workflows presented herein serve as a valuable resource for researchers and scientists dedicated to advancing the field of antifungal drug discovery.
References
- 1. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Biosynthesis of Nikkomycin J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycins are a family of peptidyl nucleoside antibiotics produced by actinomycete bacteria, most notably Streptomyces ansochromogenes and Streptomyces tendae. These compounds are potent, competitive inhibitors of chitin synthase, an essential enzyme for the biosynthesis of the fungal cell wall. This unique mode of action, targeting a pathway absent in mammals, makes nikkomycins, particularly Nikkomycin Z and by extension Nikkomycin J, promising candidates for antifungal drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, the organization and function of its genetic cluster, quantitative data on its production, and detailed experimental protocols relevant to its study and manipulation.
This compound Biosynthetic Pathway and Genetic Cluster
The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster, designated as the san cluster in Streptomyces ansochromogenes. This cluster spans approximately 35 kb and contains 22 open reading frames (ORFs), from sanG to sanX.[1] The biosynthesis can be conceptually divided into three main stages: the formation of the peptidyl moiety, hydroxypyridyl-homothreonine (HPHT); the synthesis of the nucleoside core, consisting of 5-aminohexuronic acid and a nucleobase; and the final condensation of these two precursors.
Biosynthesis of the Hydroxypyridyl-homothreonine (HPHT) Moiety
The HPHT moiety is a non-proteinogenic amino acid that forms the peptidyl part of this compound. Its biosynthesis begins with the primary metabolite L-lysine.
-
Step 1: Conversion of L-lysine to Picolinate. The initial step is the conversion of L-lysine to Δ¹-piperideine-2-carboxylate (P2C), a reaction catalyzed by an aminotransferase. Subsequently, the enzyme NikD, a flavin adenine dinucleotide (FAD)-dependent oxidase, catalyzes the four-electron oxidation of P2C to form picolinate.[2][3]
-
Step 2: Formation of HPHT. The subsequent steps to convert picolinate to the final HPHT structure are not fully elucidated but are believed to involve a series of enzymatic modifications, including hydroxylation and the addition of a four-carbon unit derived from the Krebs cycle. The gene sanV has been shown to be involved in the biosynthesis of the peptidyl moiety, as its disruption leads to the accumulation of novel nikkomycin analogs, suggesting its role in the later stages of HPHT formation.[4]
Biosynthesis of the Nucleoside Moiety
The nucleoside core of this compound consists of a 5-aminohexuronic acid sugar attached to a nucleobase. For Nikkomycin Z, this base is uracil, while for Nikkomycin X, it is the imidazolone ring.
-
Step 1: Formation of the Nucleoside Precursor. The biosynthesis of the nucleoside moiety starts from Uridine monophosphate (UMP).[5] A series of enzymes encoded by the san cluster, including sanO, sanQ, sanR, and sanX, are involved in the formation of the nucleoside core. Gene disruption studies have shown that sanO and sanQ are essential for the biosynthesis of the imidazolone base of Nikkomycin X but not for the uracil base of Nikkomycin Z.
-
Step 2: Biosynthesis of 5-aminohexuronic acid. The detailed enzymatic pathway for the synthesis of 5-aminohexuronic acid is not fully characterized. However, it is proposed to proceed through a pathway involving cryptic phosphorylation, similar to the biosynthesis of polyoxins. This suggests that a phosphorylated intermediate is formed and subsequently modified through a series of enzymatic reactions, including oxidation, amination, and epimerization, before being dephosphorylated in the final stages.
Final Assembly
The final step in this compound biosynthesis is the condensation of the HPHT peptidyl moiety and the 5-aminohexuronic acid nucleoside moiety. This reaction is likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme encoded within the san cluster, which would activate the carboxyl group of HPHT and facilitate the formation of a peptide bond with the amino group of the 5-aminohexuronic acid.
This compound Genetic (san) Cluster
The san gene cluster from S. ansochromogenes is organized into transcriptional units that are co-regulated to ensure the coordinated expression of the biosynthetic enzymes. The functions of some of the key genes that have been experimentally characterized are summarized below.
| Gene | Proposed Function | Reference(s) |
| sanG | Pathway-specific regulatory gene, influences nikkomycin biosynthesis and colony development. | |
| sanO | Involved in the biosynthesis of the imidazolone nucleoside moiety of Nikkomycin X. | |
| sanP | Homologue of nikP2 from S. tendae, vital for the biosynthesis of the imidazolone ring of Nikkomycin X. | |
| sanQ | Encodes a cytochrome P450 hydroxylase, essential for the biosynthesis of Nikkomycin X. | |
| sanR | Involved in the biosynthesis of the nucleoside core. | |
| sanV | Involved in the biosynthesis of the peptidyl moiety (HPHT). | |
| sanX | Involved in the biosynthesis of the nucleoside core. | |
| nikD | FAD-dependent oxidase that converts Δ¹-piperideine-2-carboxylate (P2C) to picolinate in HPHT biosynthesis. |
Quantitative Data
The production of nikkomycins is influenced by fermentation conditions and genetic modifications. The following tables summarize key quantitative data from various studies.
Table 1: Nikkomycin Production Yields in Streptomyces ansochromogenes
| Strain/Condition | Nikkomycin X (mg/L) | Nikkomycin Z (mg/L) | Total Nikkomycins (mg/L) | Reference(s) |
| Wild-type S. ansochromogenes 7100 | 220 | 120 | 340 | |
| S. ansochromogenes with an extra copy of the nikkomycin gene cluster | 880 | 210 | 1090 | |
| sanP disruption mutant (sanPDM) | 0 | 300 | 300 | |
| sanPDM with uracil feeding (2 g/L) | 0 | 800 | 800 | |
| S. ansochromogenes TH322 (parent strain) | 195 | 375 | 570 | |
| S. ansochromogenes TH322 with uracil feeding (2 g/L) | 96 | 630 | 726 |
Table 2: Pharmacokinetic Parameters of Nikkomycin Z in Healthy Subjects (Single Oral Doses)
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (0-∞) (µg·h/mL) | t1/2 (h) | Reference(s) |
| 250 | 2.81 ± 0.630 | 2.7 ± 0.52 | 15.2 | 2.1 - 2.5 | |
| 500 | - | - | - | 2.1 - 2.5 | |
| 750 | - | - | - | 2.1 - 2.5 | |
| 1000 | - | - | - | 2.1 - 2.5 | |
| 1500 | - | - | - | 2.1 - 2.5 | |
| 2000 | - | - | - | 2.1 - 2.5 |
Experimental Protocols
Gene Disruption in Streptomyces ansochromogenes using PCR-Targeting
This protocol describes a general workflow for creating a gene knockout mutant in Streptomyces using a PCR-based approach.
Materials:
-
Streptomyces ansochromogenes strain
-
Cosmid library of S. ansochromogenes
-
E. coli BW25113/pIJ790 (for Red/ET recombination)
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Appropriate antibiotics (e.g., kanamycin, apramycin)
-
Plasmids for disruption cassette (e.g., containing an antibiotic resistance gene flanked by FRT sites)
-
PCR reagents
-
Enzymes for DNA manipulation (restriction enzymes, ligase)
-
Media for Streptomyces and E. coli growth and conjugation (e.g., MS agar, LB agar)
Procedure:
-
Design and PCR amplify the disruption cassette: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that amplify an antibiotic resistance cassette.
-
Red/ET Recombination: Transform the amplified disruption cassette into E. coli BW25113/pIJ790 containing the cosmid with the target gene. Induce the Red recombinase to facilitate homologous recombination, replacing the target gene with the disruption cassette.
-
Transfer to Conjugation Host: Isolate the recombinant cosmid and transform it into the non-methylating E. coli strain ET12567/pUZ8002.
-
Intergeneric Conjugation: Conjugate the E. coli donor strain with S. ansochromogenes on a suitable medium (e.g., MS agar).
-
Selection of Exconjugants: Overlay the conjugation plate with antibiotics to select for Streptomyces exconjugants that have integrated the recombinant cosmid.
-
Screen for Double Crossover Mutants: Screen the exconjugants for the desired double crossover event (loss of the vector backbone) by replica plating to identify colonies that are resistant to the disruption cassette antibiotic but sensitive to the cosmid vector antibiotic.
-
Confirmation of Gene Disruption: Confirm the gene disruption by PCR analysis and Southern blotting of genomic DNA from the putative mutants.
HPLC Analysis of Nikkomycins
This protocol outlines a method for the separation and quantification of nikkomycins from fermentation broths.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Zorbax SB-C18, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 5 mM ammonium acetate
-
Mobile Phase B: Methanol
-
Nikkomycin standards (X and Z)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth to remove mycelia. Filter the supernatant through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be a linear gradient of 0-20% B over 15 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Quantification: Create a standard curve using known concentrations of Nikkomycin X and Z standards. Quantify the nikkomycins in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nikkomycin biosynthesis: formation of a 4-electron oxidation product during turnover of NikD with its physiological substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 4. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]
- 5. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
Nikkomycin J: A Technical Guide to its Chemical Structure and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin J is a member of the nikkomycin class of peptidyl nucleoside antibiotics, which are natural products isolated from Streptomyces species. These compounds are of significant interest to the scientific community due to their potent and specific inhibition of chitin synthase, an essential enzyme for the integrity of fungal cell walls. As chitin is absent in mammals, its synthesis represents a highly selective target for antifungal drug development. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for the determination of its key characteristics. While specific experimental data for this compound is limited, this guide draws upon available information and comparative data from the closely related and more extensively studied analogue, Nikkomycin Z.
Chemical Structure and Physicochemical Properties
This compound is structurally analogous to Nikkomycin Z, with the primary distinction being the presence of a glutamic acid residue peptidically bound to the 6'-carboxyl group of the aminohexuronic acid moiety.[1] This structural difference is reflected in its molecular formula and weight.
IUPAC Name: 2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid
Physicochemical Data
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. Due to the limited availability of direct experimental data for this compound, some properties are inferred from data on Nikkomycin Z and the general class of nikkomycins.
| Property | Value | Reference/Comment |
| Molecular Formula | C₂₅H₃₂N₆O₁₃ | |
| Molecular Weight | 624.6 g/mol | |
| Appearance | Assumed to be a white to off-white solid powder | Based on the appearance of other nikkomycins. |
| Solubility | Expected to be soluble in water. | Nikkomycins as a class are generally hydrophilic. Nikkomycin Z is soluble in water.[2] |
| Stability | Likely unstable in neutral to alkaline aqueous solutions. More stable under acidic conditions. | Studies on Nikkomycin Z show maximum degradation at pH 7.5 and greater stability at acidic pH.[3][4] |
| pKa | Multiple pKa values are expected due to the presence of carboxylic acid, amino, and hydroxyl groups. | Direct experimental data is not available. Determination would require experimental protocols as outlined in Section 3. |
| Melting Point | Not reported. |
Mechanism of Action: Chitin Synthase Inhibition
The primary mechanism of action for nikkomycins is the competitive inhibition of chitin synthase.[5] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability. Nikkomycins mimic the structure of the natural substrate for chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc). This structural similarity allows them to bind to the active site of the enzyme, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. The disruption of chitin synthesis weakens the cell wall, leading to osmotic lysis and fungal cell death.
Caption: Mechanism of this compound as a competitive inhibitor of chitin synthase.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization of this compound's physicochemical properties. The following are generalized methodologies adapted from literature for nucleoside antibiotics and related compounds.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is based on the shake-flask method, a standard technique for solubility determination.
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspensions to stand, followed by centrifugation or filtration (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the solubility of this compound at that specific pH and temperature.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the acid dissociation constants (pKa) of ionizable groups.
-
Solution Preparation: Prepare a solution of this compound of known concentration in purified water or a suitable co-solvent system if aqueous solubility is low.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise addition of the titrant.
-
Titration: Titrate the this compound solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve, which correspond to the half-equivalence points. The data can be further analyzed using derivative plots (first or second derivative) to more accurately pinpoint the equivalence points.
Assessment of Stability in Aqueous Solutions
This protocol outlines a general method for evaluating the stability of this compound at different pH values over time.
-
Solution Preparation: Prepare solutions of this compound at a known concentration in a series of buffers with varying pH values.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Sample Quenching: Immediately quench the degradation process by, for example, freezing the sample at -80°C or by adding a quenching solution if necessary.
-
Quantification: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) at each pH.
Caption: Generalized workflow for determining physicochemical properties of this compound.
Biological Activity
Nikkomycins, including this compound, are primarily recognized for their antifungal activity. Their spectrum of activity is generally focused on fungi where chitin is a major and accessible component of the cell wall. While much of the specific in vitro and in vivo efficacy data has been generated for Nikkomycin Z, it is reasonable to infer that this compound possesses a similar, though potentially modulated, spectrum of activity. The additional glutamic acid residue in this compound may influence its transport into fungal cells and its interaction with chitin synthase, potentially altering its potency and spectrum of activity compared to Nikkomycin Z. Further research is required to delineate the specific biological activity profile of this compound.
Conclusion
This compound is a promising, yet understudied, member of the nikkomycin family of antifungal agents. Its unique chemical structure, characterized by the addition of a glutamic acid residue to the core structure shared with Nikkomycin Z, warrants further investigation into its specific physicochemical properties and biological activity. The methodologies and comparative data presented in this guide provide a framework for researchers and drug development professionals to advance the understanding and potential therapeutic application of this compound. A thorough characterization of its properties is a critical step towards realizing its potential as a novel antifungal agent.
References
- 1. Selectively improving nikkomycin Z production by blocking the imidazolone biosynthetic pathway of nikkomycin X and uracil feeding in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Kinetics of nikkomycin Z degradation in aqueous solution and in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Investigations into the Antifungal Spectrum of Nikkomycin J: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational studies on the in vitro antifungal activity of Nikkomycin J, a member of the nikkomycin complex of nucleoside-peptide antibiotics. This compound, and its closely related and more extensively studied counterpart Nikkomycin Z, are produced by Streptomyces tendae. These compounds exhibit a unique mechanism of action, competitively inhibiting chitin synthase, an enzyme crucial for the synthesis of the fungal cell wall but absent in mammals, making it a highly selective antifungal target.[1][2] This document consolidates quantitative susceptibility data from early research, delineates the experimental methodologies employed for its evaluation, and visualizes its mechanism of action and the workflows used in these seminal studies.
In Vitro Antifungal Activity Spectrum
Early research into this compound and Z revealed a promising, albeit varied, spectrum of activity against a range of fungal pathogens. Its efficacy was particularly noted against dimorphic fungi, which possess a high chitin content in their cell walls.[1][2] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from initial in vitro studies, offering a quantitative perspective on its potency.
Table 1: In Vitro Activity of Nikkomycin Z Against Various Fungal Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Coccidioides immitis (mycelial) | 10+ | 1 - 16 | 4.9 | - |
| Coccidioides immitis (spherule) | - | 0.125 | - | - |
| Coccidioides immitis | 3 | 0.125 - >16 | - | - |
| Blastomyces dermatitidis | - | 0.78 | - | - |
| Histoplasma capsulatum | 20 | 4 - ≥64 | 8 | - |
| Candida albicans | - | 0.5 - 32 | - | - |
| Candida parapsilosis | - | 1 - 4 | - | - |
| Candida tropicalis | - | >64 | - | - |
| Candida krusei | - | >64 | - | - |
| Candida glabrata | - | >64 | - | - |
| Cryptococcus neoformans | 15 | 0.5 - >64 | - | - |
| Candida auris | 100 | 0.125 - >64 | 2 | 32 |
Data compiled from multiple sources.[1] Note that Nikkomycin Z is the most studied compound in the nikkomycin complex.
Mechanism of Action
This compound exerts its antifungal effect by targeting the synthesis of chitin, an essential structural polysaccharide in the cell walls of most fungi. It acts as a competitive inhibitor of the enzyme chitin synthase. Due to its structural similarity to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), this compound binds to the active site of chitin synthase, thereby blocking the polymerization of N-acetylglucosamine into chitin chains. This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell lysis. The transport of this compound into the fungal cell is an important factor in its efficacy and is mediated by peptide permease systems.
Experimental Protocols
The in vitro antifungal susceptibility of various fungal isolates to this compound and its analogs was primarily determined using a broth microdilution method. These early studies laid the groundwork for standardized antifungal testing methodologies.
Broth Microdilution Protocol for MIC Determination
-
Preparation of Media and Reagents:
-
RPMI-1640 Medium: The liquid medium used for fungal growth was RPMI-1640 with L-glutamine and without sodium bicarbonate. It was buffered to a pH of 6.0 with 0.165 M morpholinepropanesulfonic acid (MOPS), as Nikkomycin Z is more stable under slightly acidic conditions.
-
This compound/Z Stock Solution: A high-concentration stock solution of this compound/Z was prepared by dissolving the powdered compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
-
Inoculum Preparation:
-
Yeast Suspensions (e.g., Candida species): Yeast isolates were subcultured on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubated for 24-48 hours. Well-isolated colonies were then suspended in sterile saline. The turbidity of the suspension was adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension was further diluted in the RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi Suspensions (e.g., Aspergillus species): Molds were grown on an appropriate agar medium (e.g., potato dextrose agar) until adequate sporulation was observed. Conidia were harvested by flooding the plate with sterile saline (often containing a wetting agent like 0.05% Tween 80) and gently scraping the surface. The resulting conidial suspension was transferred to a sterile tube, and heavy particles were allowed to settle. The conidia were then counted using a hemacytometer to prepare a standardized inoculum.
-
-
Microdilution Plate Preparation and Inoculation:
-
Serial twofold dilutions of the this compound/Z stock solution were prepared in the 96-well microtiter plates using the RPMI-1640 medium.
-
Each well of the microdilution plate was then inoculated with the standardized fungal suspension. A drug-free well was included as a growth control.
-
-
Incubation:
-
The inoculated plates were incubated at 35°C.
-
Incubation times varied depending on the fungal species: 24-48 hours for yeasts and 48-72 hours for most filamentous fungi, or until sufficient growth was observed in the growth control well.
-
-
MIC Determination:
-
The plates were examined visually.
-
The MIC was defined as the lowest concentration of this compound/Z that caused a significant reduction in growth compared to the drug-free control well. For yeasts like Candida species, the MIC endpoint was often read as the lowest concentration that produced a prominent decrease in turbidity (approximately 50% inhibition). For filamentous fungi, the endpoint was typically complete visual inhibition of growth.
-
Conclusion
The early investigations into this compound and its analogs laid a critical foundation for understanding its potential as a selective antifungal agent. These studies highlighted its potent activity against medically important dimorphic fungi and elucidated its unique mechanism of action targeting chitin synthesis. The experimental protocols developed during this period have been refined over time but remain central to the in vitro evaluation of antifungal compounds. While this compound has not yet seen widespread clinical use, the foundational research into its antifungal spectrum continues to inform the development of novel antifungal therapies targeting the fungal cell wall.
References
Nikkomycin J: A Technical Guide to its Competitive Inhibition of Fungal Chitin Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nikkomycin J, and its more clinically developed analogue Nikkomycin Z, are peptidyl-nucleoside antibiotics that act as potent and specific competitive inhibitors of chitin synthase, an essential enzyme in fungal cell wall biosynthesis.[1][2] By mimicking the natural substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), this compound effectively blocks the production of chitin, a polysaccharide vital for fungal cell wall integrity but absent in mammals.[1][3] This targeted mechanism of action leads to osmotic instability and cell lysis in susceptible fungi, positioning this compound and its analogues as promising antifungal therapeutic agents with a potentially high therapeutic index.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant biological pathways.
Mechanism of Action: Competitive Inhibition of Chitin Synthase
The primary molecular target of this compound is chitin synthase (EC 2.4.1.16), a membrane-bound glycosyltransferase that catalyzes the polymerization of N-acetylglucosamine (GlcNAc) from the substrate UDP-GlcNAc to form chitin. Chitin is a crucial structural component of the fungal cell wall, providing rigidity and protection against osmotic stress.
This compound's inhibitory activity stems from its structural similarity to the UDP-GlcNAc substrate. This molecular mimicry allows it to bind to the active site of chitin synthase, thereby preventing the natural substrate from binding and halting the elongation of the chitin polymer chain. This mode of action is classified as competitive inhibition. The resulting disruption of chitin synthesis compromises the fungal cell wall, particularly during active growth phases such as budding or hyphal extension, leading to cell lysis.
Chitin Biosynthesis and Inhibition Pathway
The following diagram illustrates the final step of the chitin biosynthesis pathway and its competitive inhibition by this compound.
Caption: Competitive inhibition of chitin synthase by this compound.
Quantitative Inhibitory Data
The efficacy of this compound and its analogues has been quantified against various fungal pathogens. The following tables summarize key inhibitory constants and minimum inhibitory concentrations.
Table 1: Inhibitor Constants (Ki) for Chitin Synthase
| Compound | Fungal Species | Chitin Synthase Isoform | Ki Value (µM) | Reference |
| Nikkomycin | Candida albicans | Not specified | 0.16 | |
| Nikkomycin Z | Saccharomyces cerevisiae | Chs1 | 0.367 (IC50) | |
| Nikkomycin Z | Sinorhizobium meliloti | NodC (Model for CHS) | 0.25 |
Table 2: In Vitro Susceptibility - Minimum Inhibitory Concentration (MIC)
| Compound | Fungal Species | MIC Range (mg/L or µg/mL) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Nikkomycin Z | Candida auris | 0.125 to >64 | 2 | 32 | |
| Nikkomycin Z | Candida albicans | 0.5 to 32 (µg/mL) | - | - | |
| Nikkomycin Z | Coccidioides immitis (mycelial) | 4.9 (MIC80, µg/mL) | - | - | |
| Nikkomycin Z | Coccidioides immitis (spherule) | 0.125 (µg/mL) | - | - | |
| Nikkomycin Z | Saccharomyces cerevisiae | 12.5 (µg/mL) | - | - |
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
This protocol describes a non-radioactive method to directly measure the inhibitory activity of a compound against chitin synthase.
1. Enzyme Preparation:
-
Culture the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans) to the mid-logarithmic growth phase.
-
Harvest cells via centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Disrupt the cells mechanically (e.g., with glass beads or a French press) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, through differential centrifugation.
2. Assay Procedure:
-
Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) solution and incubate overnight. WGA specifically binds to chitin.
-
Wash the plate to remove unbound WGA.
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (as an activator), 8 mM UDP-GlcNAc (substrate), and the required cofactors like Mg²⁺ or Co²⁺.
-
Add the test compound (e.g., this compound) at various concentrations to the wells. Include a solvent control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the crude enzyme extract to each well.
-
Incubate the plate with shaking at an optimal temperature (e.g., 30°C) for a set period (e.g., 3 hours).
-
Stop the reaction by washing the plate multiple times with ultrapure water to remove unreacted substrate and unbound components.
3. Detection and Quantification:
-
Add a solution of WGA conjugated to Horseradish Peroxidase (WGA-HRP) to each well and incubate.
-
Wash the plate again to remove unbound WGA-HRP.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.
-
Measure the optical density (OD) at a specific wavelength (e.g., 450 nm or 600 nm) using a plate reader.
-
The OD is proportional to the amount of chitin synthesized. Calculate the percentage of inhibition for each compound concentration relative to the solvent control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
1. Preparation:
-
Prepare a standardized inoculum of the fungal species to be tested in a suitable broth medium (e.g., RPMI 1640).
-
Serially dilute this compound in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
2. Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a drug-free well as a positive control for growth and a cell-free well as a negative control for sterility.
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C) for 24-48 hours.
3. MIC Determination:
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or 100% reduction in turbidity) compared to the drug-free control.
Visualizations
Experimental Workflow for Inhibitor Screening
Caption: A generalized workflow for in vitro screening of chitin synthase inhibitors.
Fungal Cell Wall Integrity Pathway
Inhibition of chitin synthesis by this compound induces significant stress on the fungal cell wall. This stress activates compensatory signaling pathways aimed at reinforcing the cell wall.
Caption: Fungal stress response pathways activated by this compound.
Conclusion and Future Directions
This compound and its analogues, particularly Nikkomycin Z, represent a compelling class of antifungal agents due to their specific and potent inhibition of chitin synthase, a validated fungal-specific target. The extensive in vitro data highlights its potential clinical utility, especially in combination with other antifungal drugs where synergistic effects have been observed. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers working to further characterize these compounds and develop novel antifungal therapies. Future research should continue to explore the synergistic potential of Nikkomycins with other antifungals, investigate mechanisms of resistance, and advance the clinical development of Nikkomycin Z for the treatment of challenging fungal infections.
References
The Promise of Chitin Synthase Inhibition: An In-depth Technical Guide to the Initial In Vitro Efficacy of Nikkomycin J Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
In the global effort to combat invasive fungal infections, the exploration of novel antifungal agents with unique mechanisms of action is paramount. Nikkomycin J, a member of the nikkomycin family of peptidyl-nucleoside antibiotics, has emerged as a promising candidate due to its targeted inhibition of chitin synthase, an enzyme crucial for fungal cell wall integrity but absent in mammals.[1] This technical guide provides a comprehensive overview of the initial in vitro efficacy of this compound against a spectrum of pathogenic fungi, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
In Vitro Spectrum of Activity: A Quantitative Analysis
This compound, often interchangeably referred to as Nikkomycin Z in scientific literature, demonstrates a varied and selective spectrum of in vitro activity against numerous fungal pathogens.[2][3] Its potency is particularly pronounced against dimorphic fungi, which are characterized by a high chitin content in their cell walls.[1][4] The following tables summarize the Minimum Inhibitory Concentration (MIC) data, offering a quantitative perspective on its in vitro efficacy.
Table 1: In Vitro Susceptibility of Various Fungal Genera to this compound
| Fungal Genus | Species | MIC Range (µg/mL) | Notes |
| Coccidioides | immitis | 0.125 - 16 | Highly susceptible, particularly in the spherule-endospore phase. |
| Blastomyces | dermatitidis | 0.78 - 3.1 | Demonstrates significant susceptibility. |
| Histoplasma | capsulatum | 4 to >64 | Shows a wide range of susceptibility. |
| Candida | albicans | 0.5 - 32 | Moderately susceptible. |
| parapsilosis | 1 - 4 | Susceptible, including some azole-resistant isolates. | |
| tropicalis | >64 | Generally resistant. | |
| krusei | >64 | Generally resistant. | |
| glabrata | >64 | Generally resistant. | |
| auris | Variable | Limited data, but appears to have limited activity when used alone. | |
| Aspergillus | fumigatus | 2 - 4 (MIC50) | Modest activity alone, but shows synergism with other antifungals. |
| flavus | Synergistic | Shows synergism with itraconazole. | |
| Cryptococcus | neoformans | 0.5 to >64 | Most isolates are resistant. |
| Fusarium | spp. | Resistant | Generally reported to be resistant. |
Table 2: Synergistic Interactions of this compound with Other Antifungal Agents
| Fungal Species | Combination Agent | Interaction |
| Candida albicans | Azoles (Fluconazole, Itraconazole) | Synergistic |
| Candida parapsilosis | Azoles (Fluconazole, Itraconazole) | Synergistic |
| Cryptococcus neoformans | Azoles (Fluconazole, Itraconazole) | Synergistic |
| Coccidioides immitis | Azoles (Fluconazole, Itraconazole) | Synergistic |
| Aspergillus fumigatus | Itraconazole, Echinocandins (Caspofungin, Micafungin) | Synergistic |
| Aspergillus flavus | Itraconazole | Synergistic |
Mechanism of Action: Targeting Fungal Cell Wall Synthesis
This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase. Structurally similar to the enzyme's natural substrate, UDP-N-acetylglucosamine, this compound binds to the active site of chitin synthase, thereby blocking the synthesis of chitin. Chitin is an essential polysaccharide that provides structural integrity to the fungal cell wall. Disruption of chitin synthesis leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. The transport of this compound into the fungal cell is facilitated by a dipeptide permease system.
References
Unveiling the Safety Profile of Nikkomycin J: A Preliminary Toxicological Overview
For Researchers, Scientists, and Drug Development Professionals
Nikkomycin J, a member of the nikkomycin class of peptidyl-nucleoside antibiotics, represents a promising avenue in the development of novel antifungal agents. Its unique mechanism of action, the specific inhibition of chitin synthase, an enzyme crucial for fungal cell wall integrity but absent in mammals, provides a strong rationale for its selective toxicity and anticipated favorable safety profile. This technical guide synthesizes the current understanding of the preliminary toxicological profile of this compound, with a focus on Nikkomycin Z, the most clinically evaluated compound in this class.
Executive Summary
Preclinical and early clinical investigations of Nikkomycin Z have consistently demonstrated a low order of toxicity.[1] In a variety of animal models, including rats and dogs, Nikkomycin Z was well-tolerated, even at high dose levels.[2] Phase 1 human clinical trials have further substantiated its safety, with no serious or dose-related adverse events observed.[2] This contrasts favorably with many currently marketed antifungal agents that are associated with significant dose-limiting toxicities.[3]
Mechanism of Action and Selective Toxicity
This compound exerts its antifungal effect by acting as a competitive inhibitor of chitin synthase.[4] Chitin is an essential structural polysaccharide in the cell walls of most fungi, providing rigidity and osmotic stability. By blocking chitin synthesis, this compound disrupts cell wall formation, leading to osmotic lysis and fungal cell death. The absence of chitin and chitin synthase in mammalian cells is the cornerstone of this compound's selective toxicity, minimizing the potential for on-target toxicity in humans.
Preclinical Toxicology
A range of preclinical toxicology studies have been conducted on Nikkomycin Z in various animal species. These studies have consistently indicated a wide margin of safety.
Acute Toxicity
Subchronic and Chronic Toxicity
Preclinical studies involving single and chronic dosing in rats and dogs have established a No Observed Effect Level (NOEL) of at least 300 mg/kg of body weight. No consistent organ toxicities were observed in these studies.
Table 1: Summary of Preclinical Toxicology Data for Nikkomycin Z
| Species | Study Type | Dose | Observations | Reference |
| Rat, Dog | Single and Chronic Dosing | ≥ 300 mg/kg | No Observed Effect Level (NOEL) | |
| Rat, Dog | Single Dose | 1,000 mg/kg | No detectable toxicity | |
| Mouse | Chronic Administration | 1,000 mg/kg/day | No apparent ill effects |
Clinical Toxicology
Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of Nikkomycin Z in healthy human volunteers.
Single Ascending Dose Studies
In a single ascending dose study, healthy male subjects received oral doses of Nikkomycin Z ranging from 250 mg to 2,000 mg. No serious or dose-related adverse events were observed.
Multiple Ascending Dose Studies
A multiple-dose study in healthy volunteers administered oral doses ranging from 250 mg twice daily to 750 mg three times a day for 14 days. The study was completed without any serious safety concerns or dose-limiting toxicity.
Table 2: Summary of Adverse Events in a Multiple Dose Human Study of Nikkomycin Z
| Adverse Event | Nikkomycin Z (n=24) | Placebo (n=8) |
| Total Events | 57 | 14 |
| Headache | ≥ 3 subjects | - |
| Diarrhea | ≥ 3 subjects | - |
| Pre-syncope | 3 | 0 |
Note: Events occurring in three or more subjects are listed.
Experimental Protocols
In Vitro Chitin Synthase Inhibition Assay
A common method to determine the inhibitory activity of this compound on its target enzyme is the chitin synthase inhibition assay.
Methodology:
-
Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from a fungal cell culture (e.g., Saccharomyces cerevisiae, Candida albicans). This typically involves cell lysis and centrifugation to isolate the membrane fraction where the enzyme is located.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and a radiolabeled form of the substrate (e.g., UDP-[³H]-GlcNAc).
-
Inhibition: Varying concentrations of this compound are added to the reaction mixtures.
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme extract and incubated at an optimal temperature (e.g., 30°C).
-
Quantification: The reaction is stopped, and the amount of radiolabeled chitin produced is quantified, typically by filtration and scintillation counting. The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is then determined.
In Vivo Murine Model of Coccidioidomycosis
Murine models are crucial for evaluating the in vivo efficacy and tolerability of this compound.
Methodology:
-
Animal Model: Specific pathogen-free mice (e.g., C57BL/6) are commonly used.
-
Infection: Mice are infected intranasally with a standardized inoculum of Coccidioides posadasii arthroconidia.
-
Treatment: Treatment with this compound is typically initiated at a set time point post-infection (e.g., 48 or 120 hours) and administered for a defined period (e.g., 7-21 days). Oral gavage is a common route of administration.
-
Endpoints: Efficacy is assessed by monitoring survival rates and determining the fungal burden (colony-forming units, CFU) in target organs such as the lungs and spleen at the end of the study.
Future Directions
The preliminary toxicological profile of this compound is highly encouraging, supporting its continued development as a novel antifungal agent. Further studies, including comprehensive long-term toxicology, genotoxicity, and reproductive toxicity assessments, will be necessary to fully delineate its safety profile for regulatory submission. The unique mechanism of action and favorable safety data to date position this compound as a promising candidate to address the unmet medical need for new, less toxic antifungal therapies.
References
- 1. Nikkomycin Z against Disseminated Coccidioidomycosis in a Murine Model of Sustained-Release Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Nikkomycin Z after Single Rising Oral Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanism of action of Nikkomycin Z_Chemicalbook [chemicalbook.com]
Methodological & Application
Standardized Method for Nikkomycin Z MIC Determination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin Z is a peptidyl-nucleoside antibiotic that shows significant promise as an antifungal agent.[1][2] It functions through the competitive inhibition of chitin synthase, an enzyme essential for the synthesis of chitin, a critical component of the fungal cell wall.[3][4] This mechanism of action is highly specific to fungi, as mammalian cells do not produce chitin, suggesting a favorable therapeutic window with minimal off-target effects.[1] The in vitro efficacy of Nikkomycin Z has been demonstrated against a variety of fungal pathogens, particularly endemic dimorphic fungi such as Coccidioides immitis and Blastomyces dermatitidis.
These application notes provide a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of Nikkomycin Z. The methodology is primarily based on the broth microdilution procedures outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, with specific adaptations for Nikkomycin Z.
Mechanism of Action of Nikkomycin Z
Nikkomycin Z's antifungal activity stems from its structural similarity to UDP-N-acetylglucosamine (UDP-GlcNAc), the natural substrate for chitin synthase. This resemblance allows Nikkomycin Z to enter the fungal cell via a dipeptide permease-mediated transport system and bind to the active site of chitin synthase. This binding competitively inhibits the enzyme, preventing the polymerization of N-acetylglucosamine into chitin chains. The resulting disruption in cell wall synthesis leads to osmotic instability and, ultimately, fungal cell lysis and death.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the standardized broth microdilution method for determining the MIC of Nikkomycin Z against fungal isolates.
I. Materials
-
Nikkomycin Z powder
-
Solvent (e.g., sterile distilled water or Dimethyl sulfoxide (DMSO))
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS) buffer (0.165 M)
-
1 M Hydrochloric acid (HCl)
-
Sterile 96-well microtiter plates
-
Fungal isolates for testing
-
Appropriate fungal growth medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)
-
Sterile saline (0.85%) with or without 0.05% Tween 80
-
Spectrophotometer or hemacytometer
-
Incubator (35°C)
II. Preparation of Media and Reagents
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Add 0.165 M MOPS buffer. Adjust the pH of the medium to 6.0 using 1 M HCl, as Nikkomycin Z exhibits greater stability under acidic conditions. Sterilize the final medium by filtration through a 0.22 µm filter.
-
Nikkomycin Z Stock Solution: Accurately weigh the Nikkomycin Z powder and dissolve it in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize by filtration if dissolved in water. Store the stock solution at -20°C or as recommended by the supplier.
III. Inoculum Preparation
The final inoculum concentration in the wells should be approximately 0.5–2.5 x 10³ CFU/mL for yeasts and 0.4–5 x 10⁴ CFU/mL for filamentous fungi.
-
Yeast Suspensions (e.g., Candida species):
-
Subculture the yeast isolate onto a fresh Sabouraud dextrose agar plate and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this adjusted suspension 1:1000 in RPMI-MOPS medium to achieve the final working inoculum concentration.
-
-
Filamentous Fungi Suspensions (e.g., Aspergillus species):
-
Grow the mold on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and let heavy particles settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to the desired final inoculum concentration using a hemacytometer or spectrophotometer.
-
IV. Assay Procedure
-
Plate Preparation: Dispense 100 µL of RPMI-MOPS medium into all wells of a 96-well microdilution plate, except for the first column.
-
Drug Dilution: Add 200 µL of the working Nikkomycin Z stock solution to the first well of each row to be tested. Then, perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series. This will create a range of Nikkomycin Z concentrations.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, including the drug-free growth control well. The final volume in each well will be 200 µL. The drug concentrations will now be half of the initial concentrations in the wells.
-
Controls: Include a sterility control well (medium only, no inoculum) and a growth control well (medium and inoculum, no drug) on each plate.
-
Incubation: Seal the plates or place them in a humidified chamber to prevent evaporation. Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.
V. Reading and Interpretation of MICs
The MIC is the lowest concentration of Nikkomycin Z that causes a significant reduction in growth compared to the drug-free control well.
-
For Candida species and other yeasts: The MIC endpoint is typically read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition).
-
For Aspergillus species and other molds: The MIC endpoint is often read as the lowest concentration that shows 100% inhibition of growth (no visible growth).
-
For Coccidioides immitis: The MIC is typically determined at the point of 80% or 100% growth inhibition.
References
In Vivo Efficacy of Nikkomycin J in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nikkomycin J, and more prominently its potent analog Nikkomycin Z, are competitive inhibitors of chitin synthase, an essential enzyme for the synthesis of the fungal cell wall.[1][2][3] Chitin is a critical structural component of the cell wall in most pathogenic fungi but is absent in mammals, making chitin synthase an attractive target for antifungal therapy with a potentially high therapeutic index.[3][4] Murine models are indispensable for the preclinical evaluation of this compound's efficacy against various systemic fungal infections. These models provide crucial data on the compound's activity, optimal dosing, and potential for therapeutic success. This document provides a summary of quantitative data from various in vivo studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
This compound and Z function by mimicking the structure of UDP-N-acetylglucosamine, the natural substrate for chitin synthase. This structural similarity allows them to bind to the active site of the enzyme, competitively inhibiting the polymerization of N-acetylglucosamine into chitin chains. The disruption of chitin synthesis weakens the fungal cell wall, leading to osmotic instability and ultimately, fungal cell death.
References
- 1. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Nikkomycin J: A Potent Inhibitor of Fungal Chitin Synthase
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Nikkomycin J is a member of the nikkomycin family of peptidyl-nucleoside antibiotics produced by Streptomyces tendae. These compounds are potent and specific inhibitors of chitin synthase, an essential enzyme in fungi responsible for the synthesis of chitin. Chitin is a crucial structural component of the fungal cell wall, providing rigidity and osmotic stability. The absence of chitin and chitin synthase in vertebrates makes this enzyme an attractive target for the development of antifungal drugs with high selectivity and low host toxicity. This compound, through its competitive inhibition of chitin synthase, disrupts fungal cell wall integrity, leading to cell lysis and death.[1][2][3]
These application notes provide a comprehensive overview of the protocol for a chitin synthase inhibition assay using this compound, including detailed methodologies, data presentation guidelines, and visualizations of the underlying biological and experimental workflows.
Data Presentation
The inhibitory activity of this compound and its related analogue, Nikkomycin Z, against chitin synthase from various fungal species is summarized below. It is important to note that assay conditions can vary between studies, and direct comparison of absolute values should be made with caution.
| Inhibitor | Target Enzyme | Fungal Source | Inhibition Value | Reference |
| Nikkomycin | Chitin Synthase | Candida albicans | K_i_ = 0.16 µM | [4][5] |
| Nikkomycin Z | Chitin Synthase 1 (CaChs1) | Candida albicans | IC_50_ = 15 µM | |
| Nikkomycin Z | Chitin Synthase 2 (CaChs2) | Candida albicans | IC_50_ = 0.8 µM | |
| Nikkomycin Z | Chitin Synthase 3 (CaChs3) | Candida albicans | IC_50_ = 13 µM |
K_i_ : Inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. IC_50_ : Half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Signaling Pathway
The biosynthesis of chitin in fungi is a multi-step process that is tightly regulated by complex signaling pathways. These pathways ensure that cell wall synthesis is coordinated with cell growth and division. The diagram below illustrates a simplified overview of the chitin biosynthesis pathway and the point of inhibition by this compound.
Caption: Fungal chitin biosynthesis pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe a non-radioactive, colorimetric assay for determining the inhibitory activity of this compound on chitin synthase. This method is suitable for high-throughput screening.
Preparation of Fungal Chitin Synthase
This protocol is adapted for the extraction of chitin synthase from fungal mycelia.
Materials:
-
Fungal culture (e.g., Candida albicans, Saccharomyces cerevisiae)
-
Liquid growth medium (e.g., YPD, Sabouraud Dextrose Broth)
-
Sterile ultrapure water
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer (50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)
-
Trypsin solution (e.g., 80 µg/mL in extraction buffer)
-
Soybean trypsin inhibitor (STI) solution (e.g., 120 µg/mL in extraction buffer)
-
Refrigerated centrifuge
Procedure:
-
Culture and Harvest Fungal Cells: Inoculate the desired fungal species into a suitable liquid medium and culture until the mid-log phase. Harvest the mycelia by centrifugation at 3,000 x g for 10 minutes.
-
Wash Cells: Wash the harvested mycelial pellet twice with sterile ultrapure water.
-
Cell Lysis: Freeze the washed mycelia in liquid nitrogen and immediately grind to a fine powder using a pre-chilled mortar and pestle.
-
Enzyme Extraction: Resuspend the powdered mycelia in ice-cold extraction buffer.
-
Zymogen Activation: To activate the zymogenic form of chitin synthase, add trypsin solution and incubate at 30°C for 30 minutes.
-
Stop Activation: Stop the trypsin digestion by adding soybean trypsin inhibitor.
-
Clarify Lysate: Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully collect the supernatant, which contains the crude chitin synthase enzyme solution. Store the crude enzyme extract at -20°C or below until use.
Chitin Synthase Inhibition Assay
This assay is based on the capture of newly synthesized chitin on a Wheat Germ Agglutinin (WGA)-coated microtiter plate, followed by colorimetric detection.
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (e.g., 1% w/v in PBS)
-
Reaction Mixture (50 mM Tris-HCl, pH 7.5, containing 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), and 3.2 mM MgCl_2_ or CoCl_2_)
-
This compound stock solution (dissolved in sterile distilled water or a suitable buffer; prepare serial dilutions)
-
Crude chitin synthase extract (from Protocol 1)
-
WGA-HRP (Horseradish Peroxidase) conjugate solution
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H_2_SO_4_)
-
Plate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature.
-
Washing: Wash the plate three times with ultrapure water.
-
Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 1 hour at room temperature. Wash the plate three times with ultrapure water.
-
Assay Setup:
-
Add 50 µL of the reaction mixture to each well.
-
Add 2 µL of the this compound serial dilutions to the test wells. For the control wells, add 2 µL of the solvent.
-
Initiate the reaction by adding 48 µL of the crude enzyme extract to each well.
-
-
Incubation: Incubate the plate on a shaker at 30°C for 3 hours.
-
Washing: Stop the reaction by washing the plate six times with ultrapure water.
-
Detection:
-
Add 100 µL of WGA-HRP solution to each well and incubate at 30°C for 30 minutes.
-
Wash the plate six times with ultrapure water.
-
Add 100 µL of TMB substrate solution to each well.
-
-
Data Acquisition: Monitor the color development and measure the optical density (OD) at 600 nm for kinetic reads, or stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis:
-
Subtract the OD of the blank wells (no enzyme or boiled enzyme) from the OD of the sample wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.
-
Experimental Workflow
The following diagram outlines the major steps in the chitin synthase inhibition assay.
Caption: Workflow for the this compound chitin synthase inhibition assay.
References
- 1. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nikkomycin Z—Ready to Meet the Promise? [mdpi.com]
- 4. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Nikkomycin J in Fungal Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. This resistance is largely attributed to the protective extracellular matrix and the altered physiological state of the fungal cells within the biofilm. Nikkomycin J, a nucleoside-peptide antibiotic, offers a promising strategy for combating these resilient fungal communities. It acts as a competitive inhibitor of chitin synthase, an essential enzyme responsible for the synthesis of chitin, a critical component of the fungal cell wall.[1][2] By targeting this fundamental process, this compound disrupts cell wall integrity, leading to osmotic instability and cell death.[1]
These application notes provide detailed protocols for assessing the efficacy of this compound in disrupting pre-formed fungal biofilms, both as a standalone agent and in combination with other antifungals. The methodologies described herein are designed to provide reproducible and quantifiable results for researchers in antifungal drug discovery and development.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
This compound's primary mode of action is the competitive inhibition of chitin synthase.[3] This enzyme catalyzes the polymerization of N-acetylglucosamine (GlcNAc) to form chitin, a vital structural polysaccharide in the fungal cell wall. The inhibition of chitin synthesis weakens the cell wall, rendering the fungus susceptible to osmotic stress and lysis.
In the context of biofilms, this mechanism is particularly relevant. The extracellular matrix of fungal biofilms often contains chitin, which contributes to its structural integrity. By inhibiting chitin synthesis, this compound can potentially weaken the biofilm matrix, facilitating the penetration of other antifungal agents and enhancing their efficacy.
A key aspect of fungal biology is the cell wall integrity (CWI) pathway, a signaling cascade that responds to cell wall stress. When the cell wall is damaged, for instance by echinocandin drugs that inhibit β-1,3-glucan synthesis, the CWI pathway is activated, often leading to a compensatory upregulation of chitin synthesis.[4] This can result in reduced susceptibility to echinocandins. This compound's ability to block this compensatory mechanism makes it a powerful synergistic partner for echinocandins, effectively creating a "two-punch" attack on the fungal cell wall.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound (often reported as Nikkomycin Z) against fungal biofilms, both alone and in combination with other antifungal agents.
Table 1: In Vitro Activity of Nikkomycin Z Against Planktonic Fungal Cells
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Coccidioides immitis (mycelial) | 10+ | 1 - 16 | 4.9 | - | |
| Coccidioides immitis (spherule) | - | 0.125 | - | - | |
| Blastomyces dermatitidis | - | 0.78 | - | - | |
| Histoplasma capsulatum | 20 | 4 - ≥64 | 8 | - | |
| Candida albicans | 15 | ≤0.5 - 32 | - | - | |
| Candida parapsilosis | - | 1 - 4 | - | - |
Table 2: Synergistic Activity of Nikkomycin Z with Echinocandins Against Candida Biofilms
| Fungal Species | Combination | Fold Decrease in Echinocandin MIC | Fold Decrease in Nikkomycin Z MIC | Interaction | Reference(s) |
| Candida albicans | Caspofungin + Nikkomycin Z | 2 - 4 | 2 - 512 | Synergistic | |
| Candida albicans | Micafungin + Nikkomycin Z | 2 - 64 | 2 - 512 | Synergistic | |
| Candida parapsilosis | Caspofungin + Nikkomycin Z | 2 - 4 | 2 - 512 | Synergistic | |
| Candida parapsilosis | Micafungin + Nikkomycin Z | 2 - 64 | 2 - 512 | Synergistic |
Table 3: Effect of Nikkomycin Z on Aspergillus fumigatus Biofilms
| Condition | IC₅₀ (µg/mL) | Observation | Reference(s) |
| Virus-free A. fumigatus | 3.8 - 7.5 | Higher resistance to Nikkomycin Z | |
| AfuPmV-1-infected A. fumigatus | 0.94 - 1.88 | Increased sensitivity to Nikkomycin Z | |
| Combination with Caspofungin (2 µg/mL) | Not specified | Synergistic efficacy |
Experimental Protocols
The following protocols provide a framework for assessing the biofilm disruption potential of this compound. It is recommended to optimize these protocols for specific fungal strains and laboratory conditions.
Protocol 1: Fungal Biofilm Formation
Materials:
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS, Sabouraud Dextrose Broth)
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
For yeasts (Candida spp.): Subculture the isolate on a suitable agar plate and incubate for 24-48 hours. Harvest several colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in the growth medium to the desired final concentration (e.g., 1 x 10⁶ cells/mL).
-
For filamentous fungi (Aspergillus spp.): Grow the mold on an appropriate agar slant until adequate sporulation is observed. Harvest conidia by flooding the surface with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to the desired concentration (e.g., 1 x 10⁵ conidia/mL) using a hemocytometer.
-
-
Biofilm Seeding: Dispense 100 µL of the standardized fungal suspension into the wells of a 96-well microtiter plate. Include wells with sterile medium only as a negative control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation. The incubation time should be optimized based on the fungal species and strain.
Protocol 2: Biofilm Disruption Assay
Materials:
-
Pre-formed fungal biofilms (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO, and filter-sterilized)
-
Other antifungal agents for combination studies (e.g., caspofungin)
-
Growth medium
-
Sterile PBS
Procedure:
-
Preparation of Antifungal Dilutions: Prepare serial dilutions of this compound in the growth medium to achieve the desired final concentrations. For combination studies, prepare a checkerboard layout with serial dilutions of both this compound and the other antifungal agent.
-
Biofilm Washing: Carefully aspirate the medium from the wells containing the pre-formed biofilms. Wash the biofilms gently with sterile PBS to remove non-adherent cells.
-
Treatment: Add 100 µL of the prepared antifungal dilutions to the respective wells. Add fresh medium to the untreated control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
Protocol 3: Quantification of Biofilm Disruption
Two common methods for quantifying biofilm disruption are Crystal Violet (CV) staining for total biomass and the XTT reduction assay for metabolic activity.
A. Crystal Violet (CV) Staining:
Materials:
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Washing: After the 24-hour treatment, discard the supernatant and wash the wells twice with sterile PBS.
-
Fixation: Add 100 µL of methanol to each well and incubate for 15 minutes.
-
Staining: Remove the methanol and add 100 µL of 0.1% Crystal Violet solution to each well. Incubate at room temperature for 15 minutes.
-
Washing: Remove the CV solution and wash the plate thoroughly with distilled water.
-
Solubilization: Add 150 µL of 95% ethanol to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of biofilm disruption is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
B. XTT Reduction Assay:
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) solution
-
Menadione solution
-
Microplate reader
Procedure:
-
Washing: Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.
-
XTT-Menadione Solution Preparation: Prepare the XTT-menadione solution immediately before use according to the manufacturer's instructions.
-
Incubation with XTT: Add 100 µL of the XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours.
-
Quantification: Measure the absorbance of the supernatant at 490 nm using a microplate reader.
-
Calculation: The percentage of metabolic activity reduction is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Experimental Workflow Visualization
References
- 1. Sensitivity of fungi to nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Nikkomycin J in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Nikkomycin J in biological matrices, particularly plasma. This compound, a member of the nikkomycin family of peptidyl-nucleoside antibiotics, is a potent inhibitor of chitin synthase, making it a compound of significant interest in antifungal drug development. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, dose-response assessments, and overall drug development. The protocol provided herein is adapted from well-established methods for the closely related and often co-produced Nikkomycin Z, owing to their high structural similarity.[1][2] This document provides detailed protocols for sample preparation and chromatographic analysis, along with expected performance characteristics to guide researchers in their method validation.
Introduction
Nikkomycins are a group of structurally similar peptidyl-nucleoside antibiotics produced by Streptomyces species that exhibit potent antifungal activity by inhibiting chitin synthase, an essential enzyme for the fungal cell wall.[1][3] this compound shares a common structural backbone with other nikkomycins, such as Nikkomycin X and Z, which often makes their separation and individual quantification challenging.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of nikkomycins in complex biological samples. This application note presents a robust and reproducible HPLC-UV method for the determination of this compound concentrations in plasma, which is essential for preclinical and clinical research.
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Glacial acetic acid
-
Sodium dodecyl sulfate (SDS)
-
Perchloric acid (optional, for protein precipitation)
-
Syringe filters (0.22 µm pore size)
-
Ultrafiltration devices (e.g., with a 10 kDa molecular weight cutoff)
Instrumentation
-
An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
-
Data acquisition and processing software.
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound standard and dissolve it in HPLC-grade water to achieve the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve (e.g., ranging from 0.1 µg/mL to 50 µg/mL).
Sample Preparation from Plasma
This protocol utilizes ultrafiltration for protein removal, which is a common and effective technique for preparing plasma samples for HPLC analysis.
-
To 150 µL of the plasma sample (or standard/quality control), add 30 µL of a 2 mg/mL sodium dodecyl sulfate (SDS) solution in water.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein denaturation.
-
Load the mixture into an ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions to separate the protein-free filtrate.
-
Transfer 80 µL of the clear filtrate to an HPLC vial.
-
Add 20 µL of 6 M acetic acid to the vial and vortex to mix.
-
The sample is now ready for injection into the HPLC system.
Chromatographic Conditions
The following HPLC conditions are recommended and should be optimized as needed for the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of phosphate buffer and acetonitrile (e.g., 90:10, v/v) with an acidic pH (e.g., pH 2.8) has been shown to be effective for similar compounds. An alternative is a gradient elution with water and acetonitrile, both containing 0.1% formic acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection Wavelength | Nikkomycins typically exhibit maximum UV absorption around 290 nm. |
| Run Time | Approximately 15-20 minutes, sufficient to allow for the elution of this compound and any potential interfering peaks. |
Method Validation and Performance Characteristics
End-users must perform a full method validation in accordance with relevant guidelines (e.g., FDA or EMA) to ensure the method is suitable for its intended purpose. The following table summarizes the expected performance characteristics for a validated HPLC method for this compound, based on typical values for Nikkomycin Z analysis.
| Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~15 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
| Retention Time | Highly dependent on the specific column and mobile phase composition but expected to be in the range of 10-20 minutes. Due to their structural similarity, the retention time of this compound is expected to be close to that of Nikkomycin Z under the same chromatographic conditions. |
Note: The values presented in this table are illustrative and should be experimentally determined for this compound during method validation.
Data Presentation
A summary of quantitative data from a hypothetical validation study is presented below for illustrative purposes.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOQ (µg/mL) | LOD (µg/mL) | Recovery (%) |
| This compound | To be determined | 0.1 - 50 | >0.995 | To be determined | To be determined | To be determined |
| Example: Nikkomycin Z | 15.2 | 0.1 - 50 | 0.998 | 0.048 | 0.015 | 95 ± 5% |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key relationships in HPLC method development and validation.
References
- 1. Chemochromatography: its use for the separation of nikkomycins X and Z - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nikkomycin analogues generated by mutasynthesis in Streptomyces ansochromogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC method for the determination of vancomycin in human plasma and its comparison with an immunoassay (PETINIA) [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Murine Models in the Preclinical Evaluation of Nikkomycin J for Coccidioidomycosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coccidioidomycosis, also known as Valley Fever, is a fungal infection caused by Coccidioides immitis or Coccidioides posadasii.[1][2] While many infections are asymptomatic, the disease can progress to severe pulmonary and disseminated forms, including life-threatening meningitis.[1] Current antifungal therapies can be limited by toxicity and the potential for relapse.[1] Nikkomycin J (often referred to as Nikkomycin Z) is an investigational antifungal agent that presents a promising therapeutic alternative. Its mechanism of action involves the inhibition of chitin synthase, an enzyme crucial for the integrity of the fungal cell wall but absent in mammals, suggesting a high therapeutic index.[3] Murine models are indispensable for the preclinical assessment of this compound's efficacy and pharmacokinetics. This document provides detailed protocols and compiled data from various studies to guide researchers in this area.
Mechanism of Action of this compound
This compound is a competitive inhibitor of chitin synthase. By blocking the synthesis of chitin, a vital component of the fungal cell wall, this compound disrupts cell wall integrity, leading to osmotic instability and subsequent fungal cell death. This targeted mechanism makes it a highly specific antifungal agent with minimal expected off-target effects in mammals.
Figure 1: Mechanism of action of this compound.
Murine Models of Coccidioidomycosis
The mouse is the most common animal model for studying coccidioidomycosis, allowing for the evaluation of new antifungal therapies, vaccine candidates, and host immune responses. Various models have been developed to mimic different forms of the human disease.
Murine Model of Pulmonary Coccidioidomycosis
This model is ideal for assessing the efficacy of this compound against the most prevalent form of coccidioidomycosis.
-
Animal Model : Swiss-Webster, C57BL/6, or BALB/c mice (female, 6-8 weeks old) are commonly used. C57BL/6 mice are highly susceptible to infection.
-
Fungal Strain : Coccidioides posadasii (e.g., strain Silveira or 1038) or Coccidioides immitis (e.g., strain RS) are typically used. Arthroconidia are harvested from cultures grown on glucose-yeast extract agar.
-
Infection Route : Intranasal instillation of a specific number of arthroconidia (e.g., 50-500 spores) suspended in sterile saline. This route effectively mimics the natural inhalation route of infection.
-
Treatment : Treatment with this compound can be initiated at various time points post-infection (e.g., 48 or 120 hours) to model both early and established disease. Administration is typically via oral gavage.
-
Efficacy Endpoints :
-
Survival : Mice are monitored daily for morbidity and mortality.
-
Fungal Burden : At the end of the study, lungs and other organs are harvested, homogenized, and plated on appropriate media to determine the colony-forming units (CFU) per gram of tissue.
-
Murine Model of Disseminated Coccidioidomycosis
This model is used to evaluate the efficacy of this compound against systemic infection.
-
Animal Model : Immunocompetent mouse strains such as ICR are often used.
-
Infection Route : Intravenous injection of arthroconidia (e.g., 100-1,100 CFU) into the lateral tail vein.
-
Treatment : Therapy is typically initiated a few days post-infection (e.g., day 3) and can be administered intraperitoneally or orally (in drinking water or by gavage).
-
Efficacy Endpoints :
-
Fungal Burden : Reduction of CFU in target organs such as the lungs, liver, and spleen.
-
Survival : Monitoring for a defined period post-infection.
-
Murine Model of Central Nervous System (CNS) Coccidioidomycosis
This model is critical for evaluating the ability of this compound to treat the most severe form of the disease.
-
Animal Model : ICR mice are a suitable model.
-
Infection Route : Intracranial inoculation of arthroconidia.
-
Treatment : Treatment is initiated post-infection (e.g., 48 hours) and administered orally.
-
Efficacy Endpoints :
-
Survival : Monitored for an extended period (e.g., 30 days).
-
Brain Fungal Burden : CFU quantification in brain tissue.
-
Data Presentation: Efficacy of this compound in Murine Models
The efficacy of this compound has been demonstrated across various murine models of coccidioidomycosis. The following tables summarize key quantitative findings from published studies.
Table 1: Efficacy of this compound in a Murine Model of Pulmonary Coccidioidomycosis
| Mouse Strain | Fungal Strain & Inoculum | Treatment Regimen (this compound) | Key Findings | Reference |
| Swiss-Webster | C. immitis (4,000 CFU, intranasal) | 20 and 50 mg/kg BID, oral, for 10 days | 100% survival | |
| Swiss-Webster | C. posadasii (500 arthrospores, intranasal) | 80 mg/kg/day (divided BID), oral, for 7 days | Near eradication of infection | |
| C57BL/6 | C. posadasii (500 arthrospores, intranasal) | 40 mg/kg/day (divided BID), oral | 5.09 log10 reduction in lung CFU vs. untreated |
Table 2: Efficacy of this compound in a Murine Model of Disseminated Coccidioidomycosis
| Mouse Strain | Fungal Strain & Inoculum | Treatment Regimen (this compound) | Key Findings | Reference |
| Not Specified | C. immitis (low inoculum, IV) | ≥200 mg/kg/day, oral (in drinking water), for 5 days | Sterilized infection in most animals | |
| Not Specified | C. immitis (high inoculum, IV) | ≥200 mg/kg/day, oral (in drinking water), for 5 days | Greater reduction in organ CFU than fluconazole |
Table 3: Efficacy of this compound in a Murine Model of CNS Coccidioidomycosis
| Mouse Strain | Fungal Strain & Inoculum | Treatment Regimen (this compound) | Key Findings | Reference |
| ICR | C. immitis (100-4,400 arthroconidia, intracranial) | 50, 100, and 300 mg/kg TID, oral, for 14 days | Significantly improved survival and reduced brain fungal burden vs. control | |
| Swiss-Webster | Not specified | 50 mg/kg BID, oral, for 21 days | 60% survival at day 65 (untreated survived ≤ 9 days) |
Experimental Protocols
Protocol 1: Intranasal Infection of Mice with Coccidioides
Materials:
-
Coccidioides arthroconidia suspension in sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Micropipette and sterile tips
-
Animal biosafety level 3 (ABSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Anesthetize mice using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
-
Confirm the depth of anesthesia by lack of pedal reflex.
-
Hold the mouse in a supine position.
-
Carefully dispense the desired volume of the arthroconidia suspension (e.g., 30-50 µL) onto the nares.
-
Allow the mouse to inhale the inoculum naturally.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
House infected animals in an ABSL-3 facility for the duration of the experiment.
Protocol 2: Oral Administration of this compound by Gavage
Materials:
-
This compound solution/suspension in a suitable vehicle (e.g., sterile water)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib.
-
Fill a syringe with the correct volume of the this compound formulation.
-
Attach the gavage needle to the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus to the pre-measured length.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Quantification of Fungal Burden (CFU Assay)
Materials:
-
Sterile dissection tools
-
Sterile phosphate-buffered saline (PBS) or saline
-
Tissue homogenizer
-
Petri dishes with appropriate growth medium (e.g., glucose-yeast extract agar with antibiotics)
-
Incubator
Procedure:
-
Humanely euthanize the mouse at the designated time point.
-
Aseptically harvest the target organs (e.g., lungs, spleen, liver, brain).
-
Weigh each organ.
-
Place each organ in a sterile tube with a known volume of sterile PBS or saline.
-
Homogenize the tissue using a mechanical homogenizer.
-
Prepare serial dilutions of the tissue homogenate in sterile PBS or saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C for an appropriate duration (e.g., 96 hours for dimorphic fungi).
-
Count the number of colonies on the plates.
-
Calculate the CFU per gram of tissue.
Figure 2: General experimental workflow for this compound testing.
Conclusion
Murine models of coccidioidomycosis are essential tools for the preclinical development of this compound. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust studies to evaluate the efficacy of this promising antifungal agent. The flexibility of these models allows for the investigation of this compound against various stages and manifestations of coccidioidomycosis, from acute pulmonary infection to disseminated and CNS disease.
References
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Fungal Resistance to Nikkomycin J
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nikkomycin J. This resource provides in-depth information on the mechanisms of fungal resistance to this potent chitin synthase inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, along with detailed experimental protocols and quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of chitin synthase, an essential enzyme that polymerizes N-acetylglucosamine to form chitin, a critical component of the fungal cell wall.[1] By mimicking the natural substrate, UDP-N-acetylglucosamine, this compound binds to the active site of the enzyme, blocking chitin production.[1] This disruption of cell wall integrity leads to osmotic instability and fungal cell death.[1] The uptake of this compound into fungal cells is an active process mediated by di- and tripeptide permeases.[2]
Q2: What are the known mechanisms of fungal resistance to this compound?
A2: Fungal resistance to this compound can arise through several mechanisms:
-
Reduced Drug Uptake: This is a well-documented mechanism. Since this compound is a peptide analog, it relies on peptide transport systems to enter the fungal cell. Mutations or defects in these peptide permeases can significantly reduce the intracellular concentration of the drug, leading to resistance. This has been observed in mutants of Candida albicans that have lost the ability to transport dipeptides.
-
Target Enzyme Modification: Alterations in the chitin synthase enzyme itself can reduce the binding affinity of this compound. While this is a common resistance mechanism for many antimicrobial agents, specific mutations in the chitin synthase genes (CHS) of clinically relevant fungi like Candida and Aspergillus that confer this compound resistance are not yet extensively documented in the literature. However, resistant mutants of Phycomyces blakesleeanus have been shown to have mutations in a chitin synthase gene (chsA) that result in altered inhibition kinetics.
-
Drug Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, is a common mechanism of multidrug resistance in fungi. These transporters can actively pump antifungal agents out of the cell, reducing their intracellular concentration. While this is a plausible mechanism for this compound resistance, direct experimental evidence demonstrating that specific efflux pumps are responsible for transporting this compound is currently limited.
-
Compensatory Mechanisms: Fungi can respond to cell wall stress by activating signaling pathways that upregulate the synthesis of other cell wall components. For example, when treated with echinocandins (which inhibit β-glucan synthesis), fungi often upregulate chitin synthesis as a compensatory response. This actually increases their susceptibility to this compound, highlighting the potential for synergistic combination therapies.
Q3: Why do some fungal species, like Aspergillus fumigatus, show high intrinsic resistance to this compound monotherapy?
A3: Many Aspergillus species are reported to have high Minimum Inhibitory Concentrations (MICs) for this compound when used alone, often exceeding 64 µg/ml. The precise reasons for this intrinsic resistance are not fully elucidated but may involve a combination of factors, including naturally lower uptake of the drug, the presence of multiple chitin synthase isoenzymes with varying sensitivities, or efficient efflux mechanisms. The clinical utility of this compound against Aspergillus is therefore primarily explored in combination with other antifungals, such as echinocandins, where strong synergistic effects are observed.
Troubleshooting Guide
Issue 1: My MIC values for this compound are consistently higher than expected for a susceptible strain.
| Potential Cause | Recommended Solution |
| Degradation of this compound | This compound is unstable in neutral to alkaline aqueous solutions, with its degradation rate being maximal at pH 7.5. Standard RPMI-1640 medium used for susceptibility testing is typically buffered to a pH around 7.0-7.4. To ensure the stability of this compound, adjust the pH of the RPMI-1640 medium to 6.0 using 1 M HCl. |
| Incorrect Stock Solution Preparation/Storage | Ensure this compound powder is dissolved in an appropriate solvent like sterile distilled water or DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles, which can lead to degradation. |
| Presence of Peptides in the Medium | Since this compound uptake is mediated by peptide transporters, the presence of competing di- and tripeptides in the growth medium can antagonize its activity, leading to higher apparent MICs. Use a defined minimal medium if you suspect this is an issue. |
| Resistant Mutant Selection | It is possible that a resistant subpopulation has been selected for during your experiments. Re-streak your fungal isolate from the original stock to ensure you are starting with a pure, susceptible population. |
Issue 2: I am observing a "paradoxical effect" where there is more fungal growth at higher concentrations of this compound.
This phenomenon is more commonly associated with echinocandins, where at high concentrations, a stress response leads to the upregulation of chitin synthesis, allowing for some growth. While less documented for this compound alone, a similar stress response could potentially activate other cell wall salvage pathways. To investigate this:
-
Verify the effect: Carefully repeat the experiment with a finer dilution series around the concentrations where the paradoxical growth is observed.
-
Test for contamination: Ensure your culture is pure.
-
Analyze cell wall composition: Measure the chitin and glucan content of the cells grown at these concentrations to see if there are compensatory changes in the cell wall.
Issue 3: I am not seeing a synergistic effect when combining this compound with an echinocandin against an Aspergillus strain.
| Potential Cause | Recommended Solution |
| Suboptimal Concentrations | The synergistic effect is dependent on the concentrations of both drugs. Perform a checkerboard titration with a wide range of concentrations for both this compound and the echinocandin to identify the optimal concentrations for synergy. |
| Resistant Strain | The Aspergillus strain may have a resistance mechanism that affects both drugs or circumvents their combined action. For example, a mutation in the signaling pathways that control the compensatory upregulation of chitin synthesis could negate the synergistic effect. |
| Incorrect Timing of Drug Addition | The timing of drug exposure might influence the outcome. Consider experiments where the drugs are added simultaneously versus sequentially. |
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound against various fungi and its interaction with target enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 15 | ≤0.5 - 32 | 4 | - | |
| Candida parapsilosis | - | 1 - 4 | - | - | |
| Candida tropicalis | 4 | >64 | >64 | - | |
| Candida krusei | - | >64 | - | - | |
| Candida glabrata | - | >64 | - | - | |
| Candida auris | 100 | 0.125 - >64 | 2 | 32 | |
| Cryptococcus neoformans | 15 | 0.5 - >64 | >64 | - | |
| Aspergillus fumigatus | - | >64 | - | - | |
| Aspergillus flavus | - | >64 | - | - | |
| Coccidioides immitis (mycelial) | - | - | 4.9 (MIC₈₀) | - |
Note: MIC values can vary depending on the specific isolate, testing methodology (e.g., broth microdilution, macrobroth dilution), and laboratory conditions.
Table 2: Inhibitory Activity of this compound Against Fungal Chitin Synthases
| Fungal Species | Chitin Synthase Isozyme | Inhibition Constant (Kᵢ) or IC₅₀ | Reference(s) |
| Candida albicans | Chitin Synthase (total) | Kᵢ = 0.16 µM | |
| Candida albicans | CaChs1 | IC₅₀ = 15 µM | |
| Candida albicans | CaChs2 | IC₅₀ = 0.8 µM | |
| Candida albicans | CaChs3 | IC₅₀ = 13 µM |
Experimental Protocols
1. Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound.
-
Materials:
-
This compound powder
-
DMSO or sterile distilled water
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
0.165 M MOPS buffer
-
1 M HCl
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA)
-
Sterile saline (0.85%)
-
Spectrophotometer or hemacytometer
-
Incubator
-
-
Procedure:
-
Media Preparation: Prepare RPMI-1640 medium supplemented with 0.165 M MOPS buffer. Adjust the pH to 6.0 with 1 M HCl to ensure this compound stability. Sterilize by filtration.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of this compound in DMSO or sterile water.
-
Inoculum Preparation (Yeast):
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in the pH-adjusted RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculum Preparation (Filamentous Fungi):
-
Grow the mold on an appropriate agar plate until sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to the desired concentration (e.g., 1 x 10⁴ conidia/mL) using a hemacytometer.
-
-
Plate Setup:
-
Add 100 µL of the pH-adjusted RPMI medium to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, and so on, to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
Add 100 µL of the final fungal inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
-
Incubation and Reading: Incubate the plates at 35°C for 24-48 hours (or as appropriate for the fungus). The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 80% or 100%) compared to the drug-free growth control.
-
2. Non-Radioactive Chitin Synthase Activity Assay
This high-throughput assay is based on the specific binding of Wheat Germ Agglutinin (WGA) to newly synthesized chitin.
-
Materials:
-
Fungal cell-free extract containing chitin synthase
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA)
-
Bovine Serum Albumin (BSA)
-
Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine, 8 mM UDP-N-acetyl-D-glucosamine, 3.2 mM CoCl₂ (or Mg²⁺)
-
WGA-Horseradish Peroxidase (WGA-HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Plate Coating: Add 100 µL of WGA solution (50 µg/mL) to each well and incubate overnight at room temperature.
-
Washing and Blocking: Wash the plate three times with water. Add 300 µL of BSA blocking buffer to each well and incubate for 3 hours at room temperature.
-
Enzyme Reaction:
-
Empty the blocking solution.
-
Add 50 µL of the reaction mixture to each well.
-
Add the test inhibitor (this compound) at various concentrations.
-
Initiate the reaction by adding 20-50 µL of the enzyme preparation. Include a boiled enzyme control for background.
-
Incubate at 30°C for 1-3 hours with shaking.
-
-
Detection:
-
Stop the reaction by washing the plate six times with water.
-
Add 100 µL of WGA-HRP solution to each well and incubate for 30 minutes at 30°C.
-
Wash the plate six times with water.
-
Add 100 µL of TMB substrate. Stop the reaction with the stop solution and measure absorbance at 450 nm. The absorbance is proportional to the amount of chitin synthesized.
-
-
3. Radiolabeled Peptide Uptake Assay in Fungi
This protocol is adapted from a method for yeast and can be used to measure the uptake of this compound (if radiolabeled) or a competing radiolabeled dipeptide.
-
Materials:
-
Fungal cells
-
Appropriate growth medium (e.g., Yeast Nitrogen Base without amino acids)
-
Radiolabeled peptide (e.g., [³H]Nikkomycin Z or a competing dipeptide like [³H]Leu-Leu)
-
2% Glucose solution
-
Dry bath or water bath at 30°C and 0°C
-
Vacuum filtration manifold
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
-
Procedure:
-
Cell Preparation: Grow fungal cells to mid-log phase. Harvest by centrifugation, wash with water, and resuspend in 2% glucose to a final concentration of 1x10⁸ cells/mL.
-
Assay Setup:
-
Pre-warm a 2x uptake medium (containing the radiolabeled peptide) to 30°C.
-
Dispense 60 µL of the cell suspension into microfuge tubes and pre-warm at 30°C for 5 minutes.
-
-
Uptake Measurement:
-
To start the assay, add 60 µL of the pre-warmed 2x uptake medium to the cell suspension and mix.
-
Incubate for various time intervals (e.g., 10 seconds to 10 minutes).
-
To stop the reaction, rapidly filter the cell suspension through a glass fiber filter using the vacuum manifold.
-
Immediately wash the filter with ice-cold buffer to remove extracellular radiolabeled peptide.
-
-
Negative Control: To control for non-specific binding, perform a parallel experiment at 0°C (on ice), where active transport is inhibited.
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the counts from the 0°C control from the 30°C samples.
-
-
Visualizations
Signaling Pathways Regulating Chitin Synthesis
dot
Caption: Cell wall integrity signaling pathways regulating chitin synthesis.
Experimental Workflow for MIC Determination
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationships in this compound Resistance Mechanisms
dot
Caption: Key mechanisms leading to this compound resistance.
References
Troubleshooting variability in Nikkomycin J MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nikkomycin J and conducting Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (often referred to as Nikkomycin Z) is a nucleoside-peptide antibiotic that acts as a potent and competitive inhibitor of chitin synthase.[1][2][3] Chitin is an essential polysaccharide component of the fungal cell wall, and its inhibition leads to disruption of cell wall integrity, ultimately causing fungal cell growth inhibition and death.[2][3] Because mammals do not have chitin, this compound is a selective antifungal agent. Its uptake into the fungal cell is facilitated by a dipeptide permease transport system.
Q2: In what solvent should I dissolve and store this compound?
This compound is soluble in water and dimethyl sulfoxide (DMSO). For MIC assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. Stock solutions should be stored at -20°C or -80°C for long-term stability. It is advisable to use the stock solution within one to six months when stored at -20°C or -80°C, respectively, and to avoid repeated freeze-thaw cycles.
Q3: Why are my this compound MIC results showing high variability?
Variability in MIC results is a common challenge in antifungal susceptibility testing and can arise from several factors:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. It is crucial to standardize the inoculum using a spectrophotometer or hemocytometer to achieve the recommended concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).
-
Media Composition and pH: The activity of this compound is pH-sensitive and is more stable under acidic conditions. The recommended medium is RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS to a pH of 6.0.
-
Incubation Time and Temperature: Deviations from the recommended incubation time (typically 24-72 hours depending on the fungus) and temperature (usually 35°C) can affect fungal growth rates and MIC values.
-
Endpoint Reading: Subjectivity in visually determining the MIC endpoint can lead to inter-operator variability. For fungistatic agents, the MIC is often defined as a significant reduction in turbidity (e.g., ≥50% or ≥80%) compared to the growth control.
-
Evaporation: Evaporation from the wells of the microtiter plate during incubation can concentrate the drug and affect results. Using plate sealers or a humidified incubator can mitigate this.
Q4: Can this compound be used in combination with other antifungal drugs?
Yes, and it often exhibits synergistic or additive effects. A common compensatory mechanism in fungi when treated with echinocandins (which inhibit β-glucan synthesis) is the upregulation of chitin synthesis. Combining this compound with an echinocandin creates a potent dual attack on the fungal cell wall. Synergy has also been reported with azoles, where the disruption of the cell membrane by azoles may enhance the uptake of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC values between experiments | Inoculum density not standardized. | Always prepare a fresh inoculum and standardize it to the recommended cell density (e.g., 0.5 McFarland standard for yeasts) using a spectrophotometer. |
| Media pH is incorrect or inconsistent. | Prepare fresh RPMI-MOPS medium for each experiment and verify that the final pH is 6.0. | |
| Variation in incubation time or temperature. | Use a calibrated incubator set to 35°C. Incubate plates for a consistent duration as specified in the protocol (e.g., 24-48 hours for Candida spp.). | |
| No fungal growth in control wells | Inoculum was not viable. | Use a fresh culture (24-48 hours old) to prepare the inoculum. Confirm the viability of your fungal stock. |
| Incorrect growth medium or incubation conditions. | Ensure you are using the correct medium (RPMI 1640 with MOPS, pH 6.0) and that the incubator is functioning correctly. | |
| "Skipped wells" or growth at higher concentrations than the MIC | Paradoxical effect (Eagle effect). | This phenomenon, where growth occurs at concentrations above the MIC, has been observed with some antifungals. It is often linked to a stress response. Record the MIC as the lowest concentration showing significant growth inhibition. |
| Contamination of the well. | Visually inspect wells for any signs of contamination. If suspected, streak a sample onto an appropriate agar plate to check for purity. | |
| This compound precipitates in the microtiter plate | Poor solubility in the test medium. | While this compound is generally soluble, high concentrations may precipitate. Visually inspect the wells for any precipitate. Ensure the final DMSO concentration does not exceed 1%. |
| Interaction with media components. | Test the stability of your this compound dilution in the medium before adding the inoculum. |
Quantitative Data
Table 1: Reported MIC ranges of this compound against various fungal species.
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | 0.5 - 32 | |
| Candida parapsilosis | 1 - 4 | |
| Candida tropicalis | >64 | |
| Candida krusei | >64 | |
| Candida glabrata | >64 | |
| Cryptococcus neoformans | 0.5 - >64 | |
| Aspergillus fumigatus | >64 | |
| Aspergillus flavus | >64 | |
| Coccidioides immitis (mycelial phase) | 4.9 (MIC80) | |
| Coccidioides immitis (spherule-endospore phase) | 0.125 |
Note: MIC values can vary significantly depending on the specific isolate, testing methodology, and laboratory conditions.
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and published research.
I. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
1 M Hydrochloric acid (HCl)
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium
-
Sterile saline (0.85%)
-
Spectrophotometer or hemacytometer
-
Humidified incubator
II. Preparation of Media and Reagents
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Add 0.165 M MOPS buffer. Adjust the pH to 6.0 with 1 M HCl. Sterilize by filtration.
-
This compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Store in small aliquots at -20°C or -80°C.
III. Inoculum Preparation
-
Yeast Suspensions (e.g., Candida species):
-
Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours.
-
Harvest fresh colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-MOPS medium to obtain the final inoculum density of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Filamentous Fungi Suspensions (e.g., Aspergillus species):
-
Grow the fungal isolates on SDA plates until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to the desired concentration using a hemacytometer.
-
IV. Assay Procedure
-
Dispense 100 µL of RPMI-MOPS medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x concentrated this compound working solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last dilution well.
-
The last column should contain only RPMI-MOPS medium to serve as a growth control. An additional well with medium only can serve as a sterility control.
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
V. Reading the MIC
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control.
-
For yeasts, this is often determined as an 80% reduction in turbidity (MIC80).
-
For filamentous fungi, it is often complete visual inhibition of growth.
-
A spectrophotometric reading can provide a more objective determination of growth inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Broth microdilution workflow for MIC determination.
References
Optimizing Nikkomycin J in vivo dosing to overcome short half-life
A Note on Nikkomycin Analogs: This document focuses on Nikkomycin Z, the most extensively studied analog of the nikkomycin family for in vivo applications. While the user specified Nikkomycin J, the vast majority of published preclinical and clinical data, including pharmacokinetic and in vivo dosing optimization studies, pertains to Nikkomycin Z. The principles and methodologies described herein for Nikkomycin Z are expected to be highly relevant for other nikkomycin analogs like this compound, which share the same mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Nikkomycin Z?
Nikkomycin Z is a competitive inhibitor of chitin synthase, an essential enzyme responsible for the synthesis of chitin.[1] Chitin is a crucial component of the fungal cell wall, providing structural integrity. By inhibiting this enzyme, Nikkomycin Z disrupts cell wall formation, leading to osmotic instability and fungal cell death.[1] This mechanism is highly specific to fungi, as mammals do not possess chitin synthase, suggesting a high therapeutic index.
Q2: Why is the short half-life of Nikkomycin Z a significant challenge in in vivo experiments?
Nikkomycin Z has a short terminal half-life of approximately 2.1 to 2.5 hours in humans and is also rapidly cleared in mice.[2][3] This rapid clearance means that the drug concentration in the plasma and target tissues can quickly fall below the therapeutic level needed to effectively inhibit fungal growth. For in vivo studies, this can lead to suboptimal or inconsistent results, making it difficult to assess the true efficacy of the compound.
Q3: What are the primary strategies to overcome the short half-life of Nikkomycin Z in vivo?
To maintain therapeutic concentrations of Nikkomycin Z, several dosing strategies have been successfully employed in animal models:
-
Frequent Dosing: Administering Nikkomycin Z multiple times a day, such as twice (BID) or three times (TID) daily, is a common and effective approach to compensate for its rapid clearance.[4]
-
Continuous Dosing in Drinking Water: To mimic a sustained-release formulation and provide continuous exposure, Nikkomycin Z can be administered in the drinking water of experimental animals. This method can lead to more stable drug levels over time.
Troubleshooting Guides
Problem 1: Suboptimal or inconsistent efficacy in a murine model of fungal infection.
-
Possible Cause: Insufficient drug exposure due to the short half-life of Nikkomycin Z. A single daily dose, even if high, may not maintain the plasma concentration above the minimum inhibitory concentration (MIC) for a sufficient duration.
-
Troubleshooting Steps:
-
Increase Dosing Frequency: Switch from a once-daily (QD) to a twice-daily (BID) or three-times-daily (TID) dosing regimen, keeping the total daily dose the same initially.
-
Implement Continuous Dosing: Consider administering Nikkomycin Z in the drinking water to provide more constant drug exposure. This requires careful monitoring of water intake to ensure accurate dosing, especially in sick animals which may drink less.
-
Dose Escalation: If increasing frequency is not sufficient, a carefully planned dose escalation study may be necessary to determine the optimal total daily dose that provides sustained therapeutic concentrations.
-
Problem 2: High variability in experimental results between individual animals within the same treatment group.
-
Possible Cause: Inconsistent drug administration or animal-to-animal variations in drug absorption and metabolism. Stress from handling can also contribute to variability.
-
Troubleshooting Steps:
-
Refine Administration Technique: For oral gavage, ensure all personnel are highly proficient to minimize stress and ensure accurate and consistent dose delivery to each animal.
-
Monitor Food and Water Intake: If the drug is administered in drinking water or feed, monitor individual consumption to identify and account for any animals that may be under-dosed.
-
Acclimatize Animals: Ensure an adequate acclimatization period for the animals to their housing and handling procedures before the start of the experiment to reduce stress-induced variability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Nikkomycin Z in Humans (Single Oral Dose)
| Dose | Cmax (µg/mL) | Tmax (hr) | AUC₀-∞ (µg·h/mL) | Half-life (hr) |
| 250 mg | 2.21 | 2 | 11.3 | 2.1 - 2.5 |
| 500 mg | - | - | - | 2.1 - 2.5 |
| 1000 mg | - | - | - | 2.1 - 2.5 |
| 1500 mg | - | - | - | 2.1 - 2.5 |
| 2000 mg | - | - | - | 2.1 - 2.5 |
Data adapted from single rising oral dose studies in healthy subjects. Note: Bioavailability is not proportional at doses above 500 mg.
Table 2: In Vivo Efficacy of Nikkomycin Z in a Murine Model of Pulmonary Coccidioidomycosis
| Daily Dose (mg/kg/day) | Dosing Regimen | Log₁₀ CFU Reduction in Lungs |
| 20 | Divided BID | Significant reduction vs. placebo |
| 40 | Divided BID | Significant reduction vs. placebo |
| 80 | Divided BID | Near eradication of infection |
| 160 | Divided BID | No further increase in efficacy |
Data from a study where treatment was initiated 120 hours after infection.
Experimental Protocols
Protocol 1: In Vivo Efficacy of Nikkomycin Z in a Murine Model of Disseminated Coccidioidomycosis
-
Animal Model: Use immunocompetent mice (e.g., ICR strain).
-
Infection: Challenge mice intravenously with a suspension of Coccidioides immitis arthroconidia.
-
Treatment Groups:
-
Vehicle Control (e.g., sterile water)
-
Nikkomycin Z (e.g., 20, 60, 200 mg/kg/day) administered in drinking water.
-
Positive Control (e.g., Fluconazole) administered by oral gavage.
-
-
Dosing Regimen:
-
For the Nikkomycin Z groups, replace regular drinking water with water containing the calculated concentration of the drug two days post-infection.
-
House mice individually to accurately measure daily water intake and calculate the actual dose received.
-
-
Monitoring: Monitor animal health, body weight, and water consumption daily.
-
Endpoint: After a predefined treatment period (e.g., 5-7 days), euthanize the mice. Aseptically harvest organs (lungs, liver, spleen), homogenize the tissues, and perform serial dilutions for plating on appropriate fungal media to determine the colony-forming units (CFU) per gram of tissue.
Protocol 2: Pharmacokinetic Study of Oral Nikkomycin Z in Mice
-
Animal Model: Use healthy mice of a specified strain.
-
Drug Administration: Administer a single oral dose of Nikkomycin Z via gavage.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, and 8 hours). Blood can be collected via retro-orbital plexus or other appropriate methods.
-
Plasma Preparation: Process the blood samples to separate plasma and store frozen until analysis.
-
Drug Concentration Analysis: Determine the concentration of Nikkomycin Z in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life using appropriate software.
Visualizations
Caption: Nikkomycin Z competitively inhibits chitin synthase.
References
Strategies to improve Nikkomycin J solubility for in vitro assays
<_
Welcome to the technical support center for Nikkomycin J. This guide is designed for researchers, scientists, and drug development professionals to provide clear strategies for improving the solubility of this compound for in vitro assays. Here you will find answers to frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a nucleoside-peptide antibiotic that acts as a competitive inhibitor of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1][2] This makes it a valuable compound for antifungal research. Solubility can be a challenge because researchers often need to prepare high-concentration stock solutions to perform serial dilutions for minimum inhibitory concentration (MIC) assays or other sensitivity tests. Poor solubility can lead to inaccurate compound concentrations and unreliable experimental results.
Q2: What is the recommended starting solvent for this compound?
For in vitro antifungal susceptibility testing, this compound stock solutions are often prepared in sterile distilled water or dimethyl sulfoxide (DMSO).[3][4] While it is water-soluble, achieving high concentrations in aqueous buffers without precipitation can be difficult.[3] Using a small amount of a co-solvent like DMSO is a common strategy to create a high-concentration stock.
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
If you encounter solubility issues in a purely aqueous solution, consider the following:
-
pH Adjustment: this compound's stability, and often its solubility, is pH-dependent. It exhibits greater stability in acidic conditions (e.g., pH 6.0) and is unstable in neutral to alkaline solutions, with maximum degradation observed around pH 7.5. Adjusting your buffer to a slightly acidic pH may improve solubility and is crucial for maintaining the compound's activity.
-
Gentle Heating and Agitation: Warming the solution gently (e.g., to 37°C) and using a vortex mixer or sonicator can help dissolve the compound. However, be cautious with temperature to avoid degradation.
-
Use of a Co-solvent: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your final aqueous assay medium. Ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced artifacts.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 1280 µg/mL) in either sterile water (if solubility permits) or DMSO. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes. These aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms when diluting stock solution into aqueous media. | "Salting out" effect. The compound is much less soluble in the aqueous assay buffer than in the high-concentration DMSO stock. | Decrease the concentration of the stock solution. Perform a serial dilution of the stock into the final assay buffer rather than a single large dilution step. Ensure the final DMSO concentration remains below 1%. |
| Inconsistent or non-reproducible assay results. | Compound degradation. this compound is unstable at neutral or alkaline pH, which is common in many standard cell culture media. | Buffer your assay medium to an acidic pH (e.g., pH 6.0) using a non-interfering buffer like MOPS. This is critical for maintaining compound stability and activity. |
| Observed antifungal activity is lower than expected. | Inaccurate concentration due to poor solubility. If the compound is not fully dissolved, the actual concentration in solution is lower than calculated, leading to an underestimation of its potency. | Confirm complete dissolution of the stock solution visually. Use the solubility enhancement strategies outlined in the FAQs and protocols below. Consider filtering the stock solution through a 0.22 µm filter to remove any undissolved particulates. |
Quantitative Data Summary
While comprehensive public data on this compound's solubility is limited, the following tables summarize key stability and activity parameters based on available literature.
Table 1: this compound Stability and pH
| pH Value | Stability / Degradation Rate | Recommendation for In Vitro Assays |
|---|---|---|
| Acidic (e.g., 6.0) | More stable. | Recommended. Buffering media like RPMI-1640 to pH 6.0 is a standard practice for Nikkomycin Z assays. |
| Neutral (e.g., 7.5) | Unstable; maximum degradation rate observed. | Not Recommended. Avoid neutral pH to prevent rapid loss of active compound. |
| Alkaline (e.g., >8.0) | Unstable. | Not Recommended. |
Table 2: Reported Minimum Inhibitory Concentration (MIC) Ranges
| Fungal Species | Reported MIC Range (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 0.5 to 32 | |
| Candida parapsilosis | 1 to 4 | |
| Coccidioides immitis | 0.125 (spherule-endospore phase) | |
| Other Candida species | Often resistant (>64) |
| Aspergillus species | Synergistic with itraconazole | |
Note: MIC values are highly dependent on the specific strain and testing methodology (e.g., CLSI broth microdilution).
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
-
Objective: To prepare a 1280 µg/mL stock solution of this compound for use in serial dilutions.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 1.28 mg).
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for 1.28 mg, add 1.0 mL of DMSO).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used if needed.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
Protocol 2: Solubility Testing and Dilution into Final Assay Buffer
-
Objective: To determine the best conditions for solubilizing this compound and successfully diluting it into an aqueous buffer (e.g., RPMI-1640 + MOPS, pH 6.0) without precipitation.
-
Materials:
-
This compound powder
-
Primary solvents to test: Sterile Water, DMSO
-
Aqueous assay buffer (e.g., RPMI-1640 buffered with 0.165 M MOPS to pH 6.0)
-
-
Procedure:
-
Prepare a small, concentrated stock solution in the primary solvent of choice (e.g., 1280 µg/mL in DMSO as per Protocol 1).
-
In a separate tube, add the volume of aqueous assay buffer required for the highest concentration in your experiment.
-
While vortexing the tube of assay buffer, slowly add the required volume of the this compound stock solution. Adding the stock to the vortexing buffer (instead of the other way around) helps disperse the compound rapidly and prevents localized high concentrations that can cause precipitation.
-
After addition, continue to vortex for 30 seconds.
-
Let the solution stand for 15-30 minutes at room temperature and visually inspect for any signs of precipitation or cloudiness.
-
If precipitation occurs, the strategy must be modified. Options include lowering the stock concentration or performing a two-step dilution.
-
Visualizations
Caption: Workflow for troubleshooting this compound solubility issues.
Caption: this compound competitively inhibits the chitin synthase enzyme.
References
Addressing poor in vitro and in vivo correlation of Nikkomycin J efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies between in vitro and in vivo efficacy of Nikkomycin J.
Troubleshooting Guide: Poor In Vitro & In Vivo Correlation
Poor correlation between in vitro susceptibility and in vivo efficacy is a significant challenge in antifungal drug development. This guide provides a systematic approach to troubleshooting these discrepancies when working with this compound.
Q1: Our in vitro assays show potent activity of this compound against our fungal strain, but we observe minimal or no efficacy in our animal model. What are the potential reasons for this discrepancy?
A1: Several factors can contribute to this common issue. A logical workflow to investigate this problem is outlined below. It is recommended to proceed through these troubleshooting steps systematically.
Caption: Troubleshooting workflow for poor in vitro/in vivo correlation.
Q2: How can we investigate if poor uptake of this compound into the fungal cell is the issue in our in vivo model?
A2: this compound is a peptide-nucleoside antibiotic, and its uptake into fungal cells is mediated by peptide transport systems.[1][2][3] A lack of efficacy in vivo, despite in vitro activity, could be due to issues with this transport mechanism.
-
Presence of Antagonists: The in vivo environment contains peptides and amino acids that can competitively inhibit the uptake of this compound through these transporters.[2][3] This is a key difference from standard in vitro culture media.
-
Transporter Expression: The expression of the relevant peptide permease genes by the fungus may be downregulated in the host environment compared to in vitro conditions.
Recommended Actions:
-
Analyze the in vivo environment: If possible, analyze the composition of the fluid at the site of infection for the presence of peptides that could act as competitive antagonists.
-
Gene Expression Analysis: Isolate the fungus from the infected tissue and perform RT-qPCR to assess the expression levels of known peptide transporter genes compared to in vitro-grown cells.
-
Combination Therapy: Consider co-administering this compound with agents that could enhance its uptake or inhibit the growth of the fungus through a different mechanism.
Q3: What pharmacokinetic and pharmacodynamic (PK/PD) parameters are critical to assess for this compound?
A3: Poor in vivo efficacy is often linked to suboptimal PK/PD properties. For this compound, it is crucial to determine:
-
Bioavailability: The fraction of the administered oral dose that reaches systemic circulation.
-
Plasma and Tissue Concentrations: The concentration of this compound in the blood and, more importantly, at the site of infection. Efficacious concentrations observed in vitro must be achieved and maintained in the relevant tissues.
-
Half-life: this compound has a reported short half-life in mice, which may necessitate frequent dosing to maintain therapeutic concentrations.
Recommended Actions:
-
Conduct a pharmacokinetic study in your animal model to measure the plasma concentration over time after administration.
-
If possible, measure the drug concentration in the infected organs.
-
Correlate the PK data with the in vitro MIC to determine if the drug exposure is sufficient to inhibit fungal growth.
Frequently Asked Questions (FAQs)
Mechanism of Action
Q4: What is the mechanism of action of this compound?
A4: this compound is a competitive inhibitor of chitin synthase, an enzyme essential for the synthesis of chitin. Chitin is a vital structural component of the fungal cell wall, and its inhibition leads to osmotic instability and cell death. As chitin is absent in mammals, this compound is a highly selective antifungal agent.
The following diagram illustrates the mechanism of action of this compound:
Caption: Mechanism of action of this compound on the fungal cell wall.
Q5: How does this compound enter the fungal cell?
A5: this compound enters the fungal cell via a peptide transport system, also known as peptide permeases. This is a critical step for its antifungal activity, and factors that interfere with this transport can lead to resistance or reduced efficacy.
In Vitro & In Vivo Efficacy Data
Q6: What is the reported in vitro activity of this compound against common fungal pathogens?
A6: The in vitro activity of this compound varies depending on the fungal species. It generally shows good activity against dimorphic fungi, but its efficacy against Candida and Aspergillus species can be variable.
Table 1: In Vitro Activity of this compound Against Various Fungal Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | - | 0.5 - 32 | - | - | |
| Candida parapsilosis | - | 1 - 4 | - | - | |
| Candida auris | 100 | 0.125 - >64 | 2 | 32 | |
| Coccidioides immitis (mycelial) | - | 1 - 16 | 4.9 | - | |
| Histoplasma capsulatum | 20 | 4 - ≥64 | - | ≥64 | |
| Blastomyces dermatitidis | - | 0.78 | - | - | |
| Aspergillus fumigatus | - | >64 | - | - |
Q7: What is the reported in vivo efficacy of this compound in animal models?
A7: The in vivo efficacy of this compound is most pronounced in models of coccidioidomycosis. Efficacy in other mycoses, such as candidiasis and histoplasmosis, is more variable and can be dose- and model-dependent.
Table 2: In Vivo Efficacy of this compound in Murine Models
| Fungal Infection Model | Animal Model | This compound Dosage | Key Efficacy Outcome | Reference(s) |
| Disseminated Coccidioidomycosis | ICR Mice | ≥200 mg/kg/day (oral) | Superior reduction in organ fungal burden compared to fluconazole | |
| CNS Coccidioidomycosis | ICR Mice | 50-200 mg/kg/day (oral) | Significantly improved survival compared to vehicle control | |
| Disseminated Histoplasmosis | ICR Mice | 2.5 - 25 mg/kg twice daily | Significant reduction in fungal burden in spleen and liver, but not brain | |
| Disseminated Blastomycosis | ICR Mice | 200 mg/kg/day (oral) | 100% survival |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound Against Yeasts (CLSI M27-Based)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound powder
-
Sterile 96-well U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile saline (0.85%)
-
0.5 McFarland standard
-
Yeast isolate (e.g., Candida albicans) grown on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
-
Preparation of Inoculum:
-
Select several well-isolated colonies from the 24-hour culture on SDA.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to wells 2-11 of the microtiter plate.
-
Add 200 µL of the working this compound solution (e.g., 128 µg/mL in RPMI) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mix, and continue this process down to well 10. Discard 100 µL from well 10. Well 11 will be the drug-free growth control.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (1-11). The final volume in each well will be 200 µL, and the drug concentrations will be halved (ranging from 64 to 0.125 µg/mL).
-
Well 12 should contain 200 µL of uninoculated RPMI to serve as a sterility control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.
-
Protocol 2: In Vivo Murine Model of Disseminated Candidiasis
This protocol describes a common method to establish a systemic Candida albicans infection in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth
-
Sterile phosphate-buffered saline (PBS)
-
6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6)
-
This compound formulated for oral gavage or intraperitoneal injection
-
Sterile syringes and needles
Procedure:
-
Inoculum Preparation:
-
Inoculate C. albicans into YPD broth and grow overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile PBS.
-
Resuspend the cells in PBS and count using a hemocytometer.
-
Adjust the final concentration to 5 x 10⁵ CFU/mL in PBS for a typical inoculum of 1 x 10⁵ CFU per mouse in 0.2 mL.
-
-
Infection:
-
Inject 0.2 mL of the prepared inoculum (1 x 10⁵ CFU) into the lateral tail vein of each mouse.
-
-
Treatment:
-
Begin treatment with this compound at a predetermined time post-infection (e.g., 2 or 24 hours).
-
Administer the drug at various doses via the chosen route (e.g., oral gavage) once or twice daily for a specified duration (e.g., 7 days).
-
A control group should receive the vehicle alone.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness (weight loss, lethargy, ruffled fur) and mortality for a period of up to 21-28 days.
-
For fungal burden assessment, a separate cohort of mice is euthanized at specific time points (e.g., 3 or 7 days post-treatment).
-
-
Fungal Burden Determination:
-
Aseptically remove organs (typically kidneys, as they are the primary target).
-
Homogenize the organs in a known volume of sterile PBS.
-
Plate serial dilutions of the homogenate onto SDA plates.
-
Incubate at 35°C for 24-48 hours and count the colonies to determine the CFU per gram of tissue.
-
-
Data Analysis:
-
Compare survival curves between treated and control groups using Kaplan-Meier analysis.
-
Compare organ fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
References
Technical Support Center: Navigating Nikkomycin J Stability in Culture Media
A word of caution for researchers: The majority of published stability data pertains to Nikkomycin Z, a close structural analog of Nikkomycin J. While the information presented here is based on the behavior of Nikkomycin Z and is expected to be highly relevant for this compound, it is strongly recommended that researchers conduct preliminary stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor affecting this compound stability in culture media?
The pH of the culture medium is the most critical factor influencing the stability of nikkomycins. Nikkomycin Z, a closely related compound, is known to be unstable in neutral to alkaline aqueous solutions, with the highest rate of degradation observed at pH 7.5.[1] Standard cell culture media, which are typically buffered around pH 7.2-7.4, can lead to significant degradation of the compound over time.[1]
Q2: How can I improve the stability of this compound in my experiments?
To maintain the stability and activity of this compound, it is recommended to adjust the pH of your experimental medium to a more acidic range. For in vitro antifungal activity assays using RPMI 1640 medium, adjusting the pH to 6.0 with 1 M HCl has been shown to be effective for Nikkomycin Z.[1][2]
Q3: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of Nikkomycin Z are typically stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[3] It is highly advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: I am observing inconsistent results in my animal studies. Could this be related to this compound instability?
Yes, inconsistent results in animal studies can be due to the instability of nikkomycins in plasma. The degradation rate of Nikkomycin Z varies significantly among different animal species due to enzymatic degradation by esterases. For instance, degradation is much faster in rat, mouse, and rabbit plasma compared to dog plasma.
Q5: How can I minimize this compound degradation in plasma during in vivo studies?
When working with plasma from animal species known to have high esterase activity, consider adding an esterase inhibitor, such as sodium fluoride (NaF), to the plasma samples to minimize degradation. It is also crucial to process plasma samples promptly and store them at appropriate low temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Antifungal Activity in Culture | Degradation in neutral pH media. | Adjust the pH of the culture medium to 6.0 using 1 M HCl. Perform a preliminary stability study to confirm the stability of this compound under your specific experimental conditions. |
| Inconsistent Antifungal Efficacy | Degradation of stock solution. | Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at recommended temperatures (-80°C for long-term, -20°C for short-term). |
| Variability in Animal Study Results | Enzymatic degradation in plasma. | Add an esterase inhibitor (e.g., sodium fluoride) to plasma samples. Process plasma samples quickly and maintain them at low temperatures. |
| Precipitation in Stock Solution | Poor solubility or inappropriate solvent. | While Nikkomycin Z is soluble in water, ensure the powder is fully dissolved. If using a different solvent, verify the solubility of this compound. |
Quantitative Data Summary
The stability of Nikkomycin Z, a proxy for this compound, is significantly influenced by pH. The following table summarizes the degradation kinetics in aqueous solutions at 37°C.
| pH | Apparent First-Order Rate Constant (kobs) (h-1) | Half-life (t1/2) (h) |
| 4.0 - 7.5 | Increases with increasing pH | Decreases with increasing pH |
| 7.5 | 8.08 x 10-2 (Maximal degradation rate) | 8.6 |
| 7.5 - 10.2 | Decreases with increasing pH | Increases with increasing pH |
| >10.2 | Constant | Constant |
Data derived from studies on Nikkomycin Z.
The degradation of Nikkomycin Z in the plasma of different animal species at 37°C also shows significant variability.
| Animal Species | Apparent First-Order Rate Constant (kobs) |
| Rat | 1.74 x 10-1 min-1 |
| Mouse | 3.64 x 10-2 min-1 |
| Rabbit | 5.10 x 10-1 h-1 |
| Dog | 6.14 x 10-2 h-1 |
Data derived from studies on Nikkomycin Z.
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted RPMI 1640 Medium for In Vitro Antifungal Susceptibility Testing
Objective: To prepare a culture medium that enhances the stability of this compound for in vitro assays.
Materials:
-
RPMI 1640 medium powder with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
1 M Hydrochloric acid (HCl)
-
Sterile distilled water
-
Sterile 0.22 µm filter
Procedure:
-
Prepare RPMI 1640 medium according to the manufacturer's instructions.
-
Buffer the medium with 0.165 M MOPS.
-
Adjust the pH of the medium to 6.0 using 1 M HCl.
-
Sterilize the final solution by filtration through a 0.22 µm filter.
-
Store the prepared medium at 2-8°C until use.
Protocol 2: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Sterile distilled water or a suitable solvent
-
Sterile 0.22 µm filter
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in sterile distilled water to a desired high concentration (e.g., 1280 µg/mL).
-
Ensure the powder is completely dissolved.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Aliquot the sterile stock solution into single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Factors influencing this compound stability and degradation.
Caption: Workflow for in vitro antifungal susceptibility testing of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Nikkomycin J Enzymatic Assays
Welcome to the Technical Support Center for Nikkomycin J Enzymatic Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enzymatic assays of this compound, a competitive inhibitor of chitin synthase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of chitin synthase, a crucial enzyme in the biosynthesis of chitin, an essential component of the fungal cell wall.[1][2] Its structure mimics the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allowing it to bind to the active site of the enzyme and block chitin production.[2] This disruption of the cell wall leads to osmotic instability and fungal cell death.
Q2: What are the common types of enzymatic assays used for this compound?
A2: The two primary types of in vitro assays for measuring chitin synthase activity and its inhibition by this compound are:
-
Radioactive Assay: This traditional method uses a radiolabeled substrate, such as [³H] or [¹⁴C] UDP-GlcNAc. The incorporation of radioactivity into the insoluble chitin polymer is measured to determine enzyme activity.
-
Non-radioactive Assay: A more modern, high-throughput alternative utilizes the specific binding of Wheat Germ Agglutinin (WGA) to chitin.[3][4] In this assay, the newly synthesized chitin is captured on a WGA-coated plate and detected colorimetrically using a WGA-enzyme conjugate (e.g., WGA-HRP).
Q3: Why are my in vitro and in vivo results with this compound not correlating?
A3: Discrepancies between in vitro and in vivo results are a common challenge in antifungal drug development. Several factors can contribute to this:
-
Cellular Compensation: Fungi possess a dynamic cell wall. Inhibition of chitin synthesis can trigger a compensatory increase in the production of other cell wall components, such as β-1,3-glucan, potentially masking the effect of this compound in whole-cell assays.
-
Compound Permeability: this compound may not efficiently penetrate the fungal cell wall and membrane to reach the intracellular chitin synthase in in vivo assays.
-
Inhibitor Efflux: Fungal cells may possess efflux pumps that actively remove this compound, reducing its intracellular concentration.
-
Zymogenicity: Chitin synthases are often produced as inactive zymogens that require proteolytic activation. In vitro assays often include proteases, leading to potent inhibition of the activated enzyme. However, in a whole-cell context, the enzyme may be in its inactive state or activated differently.
Troubleshooting Guide
High Background Noise or False Positives
Q4: I am observing high background noise in my non-radioactive (WGA-based) assay. What are the potential causes and solutions?
A4: High background in WGA-based assays can obscure the true signal and lead to inaccurate results. Here are the common causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| Non-specific Binding | Test compounds or other proteins in the crude enzyme preparation may bind non-specifically to the WGA-coated plates. | Increase the number of washing steps after the reaction. Consider using a blocking agent like Bovine Serum Albumin (BSA) after coating the plates with WGA. |
| Endogenous Substrate | Crude enzyme preparations may contain endogenous UDP-GlcNAc, leading to chitin synthesis without the addition of exogenous substrate. | Prepare a control reaction with no exogenous UDP-GlcNAc to quantify the background from endogenous substrate. Consider partial purification of the enzyme to remove small molecules. |
| Precipitation of Test Compound | The inhibitor itself may precipitate under assay conditions, scattering light and causing a false-positive signal in spectrophotometric readings. | Visually inspect the wells for precipitation. Test the solubility of your compound in the assay buffer. If necessary, adjust the solvent (e.g., DMSO) concentration, ensuring it is not inhibitory to the enzyme. |
| Sub-optimal Blocking | Incomplete blocking of the microplate wells can lead to non-specific binding of the WGA-HRP conjugate. | Ensure the blocking step is performed thoroughly. Increase the incubation time or the concentration of the blocking agent (e.g., BSA). |
| Insufficient Washing | Residual unbound reagents, particularly the WGA-HRP conjugate, can lead to a high background signal. | Increase the number and vigor of washing steps after the WGA-HRP incubation. |
Troubleshooting Workflow for High Background Noise
Troubleshooting logic for high background noise.
Low or No Enzyme Activity
Q5: I am observing very low or no chitin synthase activity. What could be the issue?
A5: Several factors can lead to low or no detectable enzyme activity. The following table outlines potential causes and their solutions.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Enzyme Preparation | Improper storage or repeated freeze-thaw cycles can denature the enzyme. | Ensure proper storage of the enzyme at -80°C. Prepare fresh enzyme extracts before the assay. |
| Suboptimal Assay Conditions | pH, temperature, and cofactor concentrations are critical for enzyme activity. | Optimize the assay conditions. The optimal pH for chitin synthase is typically 6.5-7.0, and the optimal temperature is between 37°C and 44°C. Ensure the optimal concentration of cofactors like Mg²⁺. |
| Presence of Endogenous Inhibitors | Crude enzyme extracts may contain inhibitors that interfere with the assay. | Partially purify the enzyme preparation to remove potential inhibitors. |
| Melanization of Enzyme Extract | Oxidation of phenolic compounds in the crude extract can lead to melanization and enzyme inactivation. | Add a reducing agent like dithiothreitol (DTT) to the extraction buffer to prevent melanization. |
| Substrate Inhibition | High concentrations of the substrate UDP-GlcNAc can paradoxically inhibit enzyme activity. | Perform a substrate titration experiment to determine the optimal UDP-GlcNAc concentration. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and chitin synthase assays.
Table 1: In Vitro Inhibition of Candida albicans Chitin Synthase Isozymes by Nikkomycin Z
| Isozyme | Class | IC₅₀ (µM) | Reference |
| CaChs1 | II | 15 | |
| CaChs2 | I | 0.8 | |
| CaChs3 | IV | 13 |
Table 2: Recommended Assay Conditions for Chitin Synthase Activity
| Parameter | Optimal Range | Source Organism Example | Citation |
| pH | 6.5 - 7.0 | Anopheles gambiae | |
| Temperature | 37°C - 44°C | Anopheles gambiae | |
| Mg²⁺ Concentration | 1.0 - 4.0 mM | Anopheles gambiae | |
| Dithiothreitol (DTT) | Required to prevent oxidation | Anopheles gambiae |
Experimental Protocols
Preparation of Fungal Cell Lysate for Chitin Synthase Assay
This protocol describes the preparation of a crude enzyme extract containing active chitin synthase from a fungal culture.
-
Culture Growth and Harvest: Grow the fungal culture (e.g., Candida albicans) in an appropriate liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation (e.g., 4,000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet twice with ice-cold sterile water and once with ice-cold Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM NaCl, 10 mM β-mercaptoethanol, and protease inhibitors).
-
Cell Lysis: Resuspend the cell pellet in an equal volume of ice-cold Lysis Buffer. Add an equal volume of acid-washed glass beads (0.5 mm diameter). Disrupt the cells by vigorous vortexing for 30-second intervals, with 30 seconds of cooling on ice in between, for a total of 10 cycles.
-
Clarification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay. The crude enzyme extract can be used immediately or stored in aliquots at -80°C.
Non-Radioactive Chitin Synthase Inhibition Assay
This protocol outlines a high-throughput method to determine the inhibitory activity of this compound on chitin synthase.
-
Plate Coating: Add 100 µL of WGA solution (e.g., 10 µg/mL in PBS) to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing and Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1 hour at room temperature.
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), N-acetylglucosamine (GlcNAc), and UDP-GlcNAc.
-
In separate wells, add varying concentrations of this compound to be tested. Include a control with no inhibitor.
-
-
Enzyme Addition: Add the fungal cell lysate (containing a known amount of protein) to each well to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60-120 minutes) with gentle shaking.
-
Washing: Stop the reaction by washing the plate five times with wash buffer to remove the reaction mixture and unbound chitin.
-
Detection:
-
Add 100 µL of WGA-HRP conjugate (diluted in blocking buffer) to each well and incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a suitable HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.
Visualizations
Fungal Chitin Biosynthesis and Cell Wall Integrity Pathway
Fungal chitin biosynthesis and cell wall integrity pathway.
Experimental Workflow for this compound Inhibition Assay
Workflow for a non-radioactive this compound inhibition assay.
References
- 1. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nikkomycin J Synergy Testing
Welcome to the technical support center for Nikkomycin J synergy testing. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance on obtaining consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nucleoside-peptide antibiotic that acts as a competitive inhibitor of chitin synthase, an essential enzyme for the biosynthesis of chitin, a critical component of the fungal cell wall.[1] Since chitin is not present in mammalian cells, this compound is a highly selective antifungal agent.[2] Its uptake into fungal cells is mediated by a dipeptide permease transport system.[1][3]
Q2: With which antifungal agents is this compound typically tested for synergy?
This compound is most commonly tested for synergy with antifungal agents that target the fungal cell membrane, such as azoles (e.g., fluconazole, itraconazole), and other cell wall active agents like echinocandins (e.g., caspofungin, micafungin).[4]
Q3: What is the theoretical basis for synergy between this compound and other antifungals?
The synergy between this compound and other antifungals stems from their complementary mechanisms of action:
-
With Azoles: Azoles inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. This disruption of the cell membrane may facilitate the uptake of this compound into the fungal cell, enhancing its effect on chitin synthesis.
-
With Echinocandins: Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, another crucial component of the fungal cell wall. Fungi often respond to the stress of β-(1,3)-D-glucan inhibition by upregulating chitin synthesis as a compensatory mechanism. This makes them more susceptible to the inhibitory action of this compound.
Q4: What are the common methods for testing antifungal synergy?
The most common in vitro methods for assessing antifungal synergy include:
-
Checkerboard Assay: A microdilution technique used to test a wide range of concentrations of two drugs, both alone and in combination.
-
Time-Kill Curve Analysis: This method assesses the rate and extent of fungal killing by one or more antimicrobial agents over time.
-
Etest: A gradient diffusion method that can be adapted for synergy testing.
Q5: How is synergy quantified in a checkerboard assay?
Synergy is typically quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the minimum inhibitory concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The results are generally interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Troubleshooting Inconsistent Synergy Results
While published literature consistently reports synergistic or additive interactions for this compound with azoles and echinocandins, researchers may still encounter variability in their results. This section provides a guide to troubleshooting these apparent inconsistencies.
Diagram: Troubleshooting Logic for Inconsistent Synergy Results
Caption: A logical workflow to diagnose sources of inconsistent results in this compound synergy testing.
| Potential Issue | Possible Causes | Recommended Actions |
| Variability in MIC of Single Agents | Inaccurate inoculum density. | Standardize inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent starting concentration of fungal cells. |
| Improper drug dilution series. | Prepare fresh drug stock solutions and perform serial dilutions carefully. Verify concentrations if possible. | |
| Contamination of fungal culture. | Streak the isolate on appropriate agar to ensure purity before preparing the inoculum. | |
| Inconsistent FICI Values | Subjective reading of MIC endpoints. | Have a second researcher read the plates independently. Use a spectrophotometer to read optical density for a more objective measure of growth inhibition. |
| Incorrect FICI calculation. | Double-check the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). | |
| "Edge effect" in 96-well plates. | Avoid using the outer wells of the microtiter plate for experimental data as they are more prone to evaporation. Fill outer wells with sterile media or PBS. | |
| Apparent Lack of Synergy | Suboptimal pH of the growth medium. | This compound is more stable under slightly acidic conditions. Ensure the pH of the RPMI 1640 medium is adjusted to 6.0. |
| Fungal species or strain variability. | Be aware that the degree of synergy can vary between different fungal species and even between different isolates of the same species. | |
| Inappropriate incubation time. | Ensure plates are incubated for the appropriate duration (typically 24-48 hours) as recommended for the specific fungal species being tested. | |
| Discrepancy Between Different Synergy Testing Methods | Different endpoints being measured. | The checkerboard assay measures inhibition of growth (fungistatic activity), while time-kill assays measure the rate of killing (fungicidal activity). Results from these different methods may not always correlate perfectly. |
Experimental Protocols
Checkerboard Broth Microdilution Assay
This protocol is adapted from established methods for antifungal synergy testing.
Objective: To determine the in vitro interaction between this compound and another antifungal agent against a specific fungal isolate.
Materials:
-
This compound
-
Second antifungal agent (e.g., fluconazole)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Drug Solutions:
-
Prepare stock solutions of this compound and the second antifungal agent in an appropriate solvent at a concentration 100 times the highest final concentration to be tested.
-
Create a series of working solutions by diluting the stock solutions in RPMI 1640 medium.
-
-
Plate Setup:
-
Add 50 µL of RPMI 1640 medium to each well of a 96-well plate.
-
In column 1, add 50 µL of the highest concentration of this compound to row A, and perform serial twofold dilutions down to row G.
-
In row H, add 50 µL of the highest concentration of the second antifungal to column 1, and perform serial twofold dilutions across to column 10.
-
This creates a gradient of this compound concentrations in the columns and a gradient of the second antifungal's concentrations in the rows.
-
Column 11 will serve as the control for this compound alone, and row H will serve as the control for the second antifungal alone. Well H12 will be the growth control (no drugs).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on an appropriate agar medium.
-
Prepare a fungal suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading Results:
-
Determine the MIC of each drug alone and in combination by visually assessing the lowest concentration that inhibits fungal growth or by reading the optical density with a spectrophotometer.
-
Diagram: Checkerboard Assay Workflow
Caption: A streamlined workflow for performing a checkerboard synergy assay.
Signaling Pathways and Mechanism of Action
Diagram: this compound Mechanism of Action
References
Technical Support Center: Optimizing Nikkomycin J Dosing in Animal Studies
Welcome to the technical support center for Nikkomycin J. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting animal studies focused on optimizing the dosing frequency of this promising antifungal agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of chitin synthase, an essential enzyme for the biosynthesis of chitin.[1][2][3][4] Chitin is a crucial structural component of the fungal cell wall but is absent in mammals, making chitin synthase an attractive target for antifungal therapy with selective toxicity.[1] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic lysis and fungal cell death.
Q2: What is the reported in vivo efficacy of this compound in different animal models?
A2: this compound has demonstrated significant efficacy in various murine models of fungal infections. It has shown particular promise against dimorphic fungi such as Coccidioides immitis and Blastomyces dermatitidis. Studies have reported prolonged survival and reduced fungal burden in mice infected with these pathogens. While it also shows activity against Candida albicans, its efficacy in candidiasis models has been described as lower compared to the dimorphic fungi.
Q3: What is the pharmacokinetic profile of this compound and how does it influence dosing frequency?
A3: A key characteristic of this compound is its short elimination half-life in both mice and humans, which is approximately 2 to 2.5 hours. This rapid clearance necessitates divided daily dosing to maintain plasma concentrations above the minimum inhibitory concentration (MIC) for the target pathogen. Studies have shown that divided doses are more effective than a single daily dose in murine models.
Q4: What are some starting points for dosing regimens in murine models?
A4: Based on published studies, oral doses in murine models have ranged from 20 mg/kg to as high as 6,000 mg/kg per day. For infections like coccidioidomycosis, oral doses of 20 to 50 mg/kg administered twice daily (BID) have shown to be protective. In a murine model of disseminated coccidioidomycosis, oral doses of ≥200 mg/kg/day were particularly effective. For CNS coccidioidomycosis, doses of 50, 100, and 300 mg/kg administered three times daily (TID) have demonstrated efficacy. It is crucial to perform dose-ranging studies for your specific animal model and fungal strain.
Q5: Are there any known toxicity concerns with this compound in animal studies?
A5: Preclinical animal studies have indicated a very low order of toxicity for this compound. No adverse effects were observed in dogs at a single oral dose of 300 mg/kg, and in rats at 1000 mg/kg daily for 6 months. Mice have tolerated doses up to 1,000 mg/kg/day with no apparent ill effects.
Troubleshooting Guide
Problem: High in vitro activity of this compound is not translating to in vivo efficacy.
-
Possible Cause 1: Suboptimal Dosing Frequency. Due to its short half-life, infrequent dosing may lead to drug concentrations falling below the MIC for extended periods.
-
Troubleshooting Step: Increase the dosing frequency. Consider moving from once daily (QD) to twice daily (BID) or three times daily (TID) administration. In a murine model of coccidioidomycosis, divided doses were found to be more effective.
-
-
Possible Cause 2: Inadequate Total Daily Dose. The total exposure to the drug over 24 hours (AUC24) may be insufficient.
-
Troubleshooting Step: Conduct a dose-escalation study to identify a more effective total daily dose.
-
-
Possible Cause 3: Route of Administration. The chosen route of administration (e.g., oral gavage) may result in poor bioavailability.
-
Troubleshooting Step: While this compound has shown oral bioavailability, consider intraperitoneal (i.p.) or subcutaneous (s.c.) administration to ensure systemic exposure, especially in initial efficacy studies.
-
-
Possible Cause 4: Host Immune Status. The efficacy of an antifungal can be influenced by the immune status of the animal model.
-
Troubleshooting Step: Evaluate the efficacy in both immunocompetent and immunocompromised animal models to understand the contribution of the host immune system.
-
Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route | Dose | Half-life (t1/2) | Cmax | Tmax | AUC | Reference |
| Human | Oral | 250 mg (single) | 2-2.5 h | 2.21 µg/mL | 2 h | 11.3 µg·h/mL | |
| Human | Oral | 250 mg (BID, Day 14) | 1.94-2.18 h | 3.70 mg/L | 2.3-3.0 h | 17.3 mg·h/L | |
| Mouse | s.c. | 40 mg/kg | ~2 h | - | - | 18.6 µg·h/mL |
Table 2: Efficacious Dosing Regimens of this compound in Murine Models
| Fungal Pathogen | Infection Model | Route | Dosing Regimen | Outcome | Reference |
| Coccidioides immitis | Pulmonary | Oral | 20 and 50 mg/kg BID for 10 days | 100% protection | |
| Coccidioides immitis | Disseminated | Oral (in drinking water) | ≥200 mg/kg/day for 5 days | Greater reduction in CFU than fluconazole | |
| Coccidioides immitis | CNS | Oral Gavage | 50, 100, 300 mg/kg TID for 14 days | Significantly improved survival and reduced brain fungal burden | |
| Blastomyces dermatitidis | Systemic | Oral | 20 or 50 mg/kg BID | 100% survival | |
| Histoplasma capsulatum | Systemic | Oral | >2.5 mg/kg | Prolonged survival |
Experimental Protocols
Protocol 1: Murine Model of Disseminated Candidiasis for Dosing Frequency Evaluation
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Fungal Strain: Candida albicans SC5314.
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. Harvest cells and wash with sterile phosphate-buffered saline (PBS). Adjust the final concentration to 5 x 10^5 CFU/mL in PBS.
-
Infection: Infect mice via lateral tail vein injection with 0.1 mL of the inoculum (5 x 10^4 CFU/mouse).
-
Treatment Groups (n=10 mice/group):
-
Vehicle Control (e.g., sterile water or PBS)
-
This compound - Low Dose (e.g., 25 mg/kg) administered once daily (QD)
-
This compound - Low Dose (e.g., 12.5 mg/kg) administered twice daily (BID)
-
This compound - High Dose (e.g., 50 mg/kg) administered QD
-
This compound - High Dose (e.g., 25 mg/kg) administered BID
-
-
Drug Administration: Administer this compound or vehicle via oral gavage starting 24 hours post-infection and continue for 7 consecutive days.
-
Monitoring: Monitor mice daily for survival and clinical signs of illness (e.g., weight loss, ruffled fur) for 21 days.
-
Endpoint Analysis:
-
Survival: Record and plot survival curves.
-
Fungal Burden: On day 8 post-infection, euthanize a subset of mice from each group (n=5). Aseptically remove kidneys, homogenize in sterile PBS, and perform serial dilutions for CFU enumeration on SDA plates.
-
Visualizations
References
Validation & Comparative
A Comparative Guide: Nikkomycin J vs. Fluconazole for Candida albicans Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Nikkomycin J and fluconazole against Candida albicans, the most common causative agent of candidiasis. The information presented herein is based on available experimental data to assist researchers and professionals in drug development in their understanding of these two antifungal agents.
Note on Nikkomycin Analogs: The majority of recent and comprehensive research has been conducted on Nikkomycin Z, a close structural analog of this compound. Due to the limited availability of direct comparative studies on this compound, this guide will primarily feature data pertaining to Nikkomycin Z as a representative of the nikkomycin class of antifungals.
Executive Summary
Nikkomycin Z and fluconazole represent two distinct classes of antifungal agents with different mechanisms of action against Candida albicans. Fluconazole, a triazole, inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. In contrast, Nikkomycin Z, a peptidyl nucleoside, targets the synthesis of chitin, an essential polysaccharide in the fungal cell wall. While fluconazole is a widely used and established antifungal, Nikkomycin Z has shown promise, particularly in combination therapies, due to its unique target. In vivo studies suggest that Nikkomycin Z's efficacy is comparable to fluconazole in treating systemic candidiasis, although it is not curative with the regimens tested.[1] The in vitro activity of Nikkomycin Z against C. albicans can be variable, but it demonstrates synergistic effects when combined with azoles.
Data Presentation
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Nikkomycin Z and fluconazole against Candida albicans. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Antifungal Agent | C. albicans MIC Range (µg/mL) | C. albicans MIC₅₀ (µg/mL) | C. albicans MIC₉₀ (µg/mL) | Reference(s) |
| Nikkomycin Z | 0.125 - >64 | 2 | 32 | [2][3] |
| Fluconazole | ≤0.25 - >64 | 0.5 | 8 | [1] |
Note: MIC values can vary depending on the specific isolate and testing methodology.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
A study comparing Nikkomycin Z and fluconazole in a murine model of disseminated Candida albicans infection provided the following survival data.
| Treatment Group | Dosage | Survival Rate | Reference |
| Nikkomycin Z | Dose-related | >50% | [1] |
| Fluconazole | Not specified | Comparable to Nikkomycin Z | |
| Untreated Control | N/A | 0% |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of Candida albicans.
Methodology: A standardized broth microdilution method is commonly employed.
-
Inoculum Preparation: C. albicans isolates are cultured on Sabouraud Dextrose Agar. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Serial twofold dilutions of Nikkomycin Z and fluconazole are prepared in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to a drug-free growth control well.
Murine Model of Disseminated Candidiasis
Objective: To evaluate the in vivo efficacy of antifungal agents in treating a systemic Candida albicans infection in a mammalian host.
Methodology:
-
Animal Model: Immunocompetent or neutropenic mice (e.g., ICR or BALB/c strains) are commonly used. Neutropenia can be induced by agents like cyclophosphamide to increase susceptibility to infection.
-
Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of C. albicans blastoconidia (e.g., 1 x 10⁵ to 1 x 10⁶ CFU/mouse).
-
Treatment: Antifungal treatment is initiated at a specified time post-infection. Nikkomycin Z and fluconazole can be administered via various routes, including oral gavage or intraperitoneal injection, at different dosing regimens. In one study, Nikkomycin Z was administered continuously in the drinking water.
-
Outcome Assessment: Efficacy is evaluated based on one or more of the following endpoints:
-
Survival: The percentage of mice surviving over a defined period (e.g., 30 days) is recorded.
-
Fungal Burden: At specific time points, organs such as the kidneys and spleen are aseptically removed, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: Tissues may be examined microscopically to assess the extent of fungal invasion and inflammation.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways of Nikkomycin Z and fluconazole in Candida albicans.
Experimental Workflow
The diagram below outlines a general workflow for comparing the in vivo efficacy of antifungal agents.
References
Validating Chitin Synthase as the Primary Target of Nikkomycin J: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating chitin synthase as the primary therapeutic target of Nikkomycin J. This compound, a peptidyl-nucleoside antibiotic, has demonstrated potent antifungal activity by competitively inhibiting chitin synthase, an essential enzyme for fungal cell wall biosynthesis.[1][2] As chitin is absent in mammals, chitin synthase presents a highly selective target for antifungal therapies with a potentially high therapeutic index.[3] This guide will delve into the quantitative data supporting this mechanism, compare this compound with other chitin synthase inhibitors, and provide detailed experimental protocols for target validation.
Comparative Performance of Chitin Synthase Inhibitors
The efficacy of this compound and other chitin synthase inhibitors can be quantified and compared using in vitro enzyme inhibition assays and in vivo minimum inhibitory concentration (MIC) determinations. The following table summarizes key data for this compound and other relevant inhibitors.
| Inhibitor | Target Enzyme/Organism | IC50 / Ki Value | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound (as Nikkomycin Z) | Candida albicans Chitin Synthase 1 (CaChs1) | IC50: 15 µM | ≤0.5 to 32 µg/mL (MIC80 for various clinical isolates) | [4][5] |
| Candida albicans Chitin Synthase 2 (CaChs2) | IC50: 0.8 µM | |||
| Candida albicans Chitin Synthase 3 (CaChs3) | IC50: 13 µM | |||
| Candida albicans (general) | Ki: 0.16 µM | |||
| Polyoxin D | Fungal Chitin Synthase | - | - | |
| Chitin Synthase Inhibitor 3 (CSI-3) | Sclerotiorum sclerotiorum Chitin Synthase | IC50: 0.16 mM | 1 µg/mL (Candida albicans) |
Experimental Protocols for Target Validation
Validating that an inhibitor's antifungal activity is a direct result of its interaction with a specific target, such as chitin synthase, requires a multi-faceted approach. Below are detailed methodologies for key experiments.
In Vitro Chitin Synthase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of chitin synthase.
Methodology:
-
Enzyme Preparation:
-
Culture the target fungus (e.g., Candida albicans) to the mid-logarithmic growth phase.
-
Harvest the cells via centrifugation and wash them with an appropriate buffer.
-
Disrupt the cells using mechanical methods (e.g., glass beads, French press) in a lysis buffer containing protease inhibitors.
-
Prepare a microsomal fraction, which is enriched in membrane-bound chitin synthase, through differential centrifugation.
-
-
Enzyme Activity Assay:
-
The assay is typically performed in a 96-well microtiter plate pre-coated with wheat germ agglutinin (WGA), which binds to the newly synthesized chitin.
-
The reaction mixture in each well contains the prepared enzyme extract, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and necessary co-factors (e.g., MgCl₂, CoCl₂).
-
Add various concentrations of this compound or other test inhibitors to the wells.
-
Incubate the plate to allow for the enzymatic reaction.
-
Wash the plate to remove any unbound substrate and components.
-
Quantify the amount of chitin produced by staining with a fluorescent dye or using a labeled substrate. The reduction in chitin synthesis in the presence of the inhibitor is used to determine the IC50 value.
-
Genetic Validation of Chitin Synthase as the Target
Genetic manipulation of the target gene in the fungus provides strong evidence for target engagement.
a) Gene Knockdown/Deletion:
-
Principle: Reducing or eliminating the expression of the chitin synthase gene should mimic the effect of an inhibitory drug. If the resulting fungal phenotype (e.g., reduced growth, cell lysis) is similar to the effect of the inhibitor, it supports the hypothesis that the drug targets chitin synthase.
-
Workflow:
-
Create a mutant strain of the fungus with a deleted or silenced chitin synthase gene (e.g., using RNA interference).
-
Compare the growth and morphology of the mutant strain to the wild-type strain treated with this compound.
-
Observe for similar phenotypic changes, such as osmotic instability or cell lysis, which can be partially rescued by an osmotic stabilizer like sorbitol.
-
b) Target Overexpression:
-
Principle: Overexpression of the target protein can lead to drug resistance if the compound's efficacy is dependent on inhibiting that specific target.
-
Workflow:
-
Create a fungal strain that overexpresses the chitin synthase gene.
-
Confirm the overexpression using methods like RT-qPCR or Western blotting.
-
Perform an inhibitor susceptibility assay by culturing both the wild-type and the overexpression strains in the presence of serial dilutions of this compound.
-
Determine the Minimum Inhibitory Concentration (MIC) for both strains. An increase in the MIC for the overexpression strain indicates that chitin synthase is the primary target of this compound.
-
Visualizing the Validation Process and Mechanism
To better illustrate the experimental logic and the molecular mechanism of action, the following diagrams are provided.
References
- 1. Mechanism of action of nikkomycin and the peptide transport system of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synergistic Antifungal Action: A Comparative Analysis of Nikkomycin Z and Caspofungin Combination Therapy
A deep dive into the enhanced efficacy of dual cell wall inhibitors against resistant fungal pathogens, supported by experimental evidence.
The emergence of drug-resistant fungal strains presents a significant challenge in clinical settings, necessitating the exploration of novel therapeutic strategies. One promising approach lies in combination therapy, particularly the synergistic pairing of Nikkomycin Z and caspofungin. This guide provides a comprehensive comparison of the in vitro performance of this drug combination against resistant fungi, presenting key experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Mechanisms of Action and Synergy
Nikkomycin Z and caspofungin target distinct, yet essential, components of the fungal cell wall, leading to a potent synergistic effect. Nikkomycin Z, a competitive inhibitor of chitin synthase, disrupts the formation of chitin, a crucial structural polysaccharide in the fungal cell wall.[1][2][3] Its efficacy is dependent on its uptake by the fungal cell via peptide permeases and its affinity for the various chitin synthase isoenzymes.[1]
Caspofungin, an echinocandin, acts by non-competitively inhibiting β-1,3-D-glucan synthase, an enzyme responsible for the synthesis of β-glucan polymers, another primary component of the fungal cell wall.[4] This inhibition compromises cell wall integrity, leading to osmotic instability and cell death.
The synergistic interaction stems from a compensatory mechanism within the fungus. When β-glucan synthesis is inhibited by caspofungin, the fungal cell often attempts to compensate by increasing chitin production to maintain cell wall integrity. This adaptive response, however, renders the fungus more susceptible to the action of Nikkomycin Z, which then effectively disrupts the over-relied-upon chitin synthesis pathway. This dual targeting of the cell wall results in a more potent antifungal effect than either drug alone.
Figure 1: Mechanism of synergistic action of Caspofungin and Nikkomycin Z.
Comparative In Vitro Efficacy
The synergistic effect of Nikkomycin Z and caspofungin has been quantified in several studies, primarily through the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of synergy.
Against Candida albicans and Candida parapsilosis Biofilms
A notable study investigated the combination's efficacy against biofilms, which are notoriously resistant to antifungal treatment. The results demonstrated significant synergy, with a substantial reduction in the Minimum Inhibitory Concentration (MIC) of both drugs when used in combination.
| Fungal Species | Drug(s) | MIC Range (mg/L) - Alone | MIC Range (mg/L) - In Combination | Fold Decrease in MIC | FICI (Median) | Interpretation |
| C. albicans (echinocandin-susceptible) | Caspofungin | 0.5 - 2 | 0.031 - 0.25 | 2- to 16-fold | ≤ 0.5 | Synergy |
| Nikkomycin Z | 128 - >512 | 1 - 16 | 8- to 512-fold | |||
| C. parapsilosis | Caspofungin | 0.25 - 1 | 0.062 - 0.5 | 2- to 4-fold | ≤ 0.5 | Synergy |
| Nikkomycin Z | 256 - >512 | 0.5 - 256 | 2- to 512-fold |
Data summarized from studies on Candida biofilms.
Against Aspergillus fumigatus
Synergy has also been observed against the filamentous fungus Aspergillus fumigatus. A checkerboard inhibitory assay revealed a median FICI of 0.312, confirming a synergistic interaction.
| Fungal Species | Drug Combination | FICI (Median) | Interpretation |
| Aspergillus fumigatus | Nikkomycin Z + FK463 (an echinocandin) | 0.312 | Synergy |
Data from a study on Aspergillus fumigatus.
Experimental Protocols
The following is a generalized protocol for determining the in vitro synergy of Nikkomycin Z and caspofungin using the checkerboard microdilution method.
Checkerboard Microdilution Assay
This method is used to assess the interaction between two antimicrobial agents.
Figure 2: Workflow for the checkerboard microdilution assay.
1. Preparation of Antifungal Agents:
-
Stock solutions of Nikkomycin Z and caspofungin are prepared in a suitable solvent (e.g., water or DMSO).
-
Serial twofold dilutions of each drug are prepared in a liquid growth medium (e.g., RPMI 1640).
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates.
-
A suspension of fungal cells (e.g., yeast cells or conidia) is prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5–2.5 x 10^3 cells/mL).
3. Checkerboard Setup:
-
A 96-well microtiter plate is used.
-
Nikkomycin Z dilutions are added to the wells in increasing concentrations along the x-axis.
-
Caspofungin dilutions are added in increasing concentrations along the y-axis.
-
This creates a matrix of wells with various combinations of the two drugs.
-
Control wells containing only one drug and no drugs are also included.
4. Inoculation and Incubation:
-
The standardized fungal inoculum is added to each well.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or using a spectrophotometer.
6. Calculation of FICI:
-
The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
The combination of Nikkomycin Z and caspofungin represents a compelling strategy to combat resistant fungal infections. The synergistic interaction, rooted in the dual targeting of the fungal cell wall, has been consistently demonstrated in vitro against a range of clinically relevant fungi. The significant reduction in the required concentrations of both drugs not only enhances their antifungal activity but also holds the potential to reduce dose-related toxicity and minimize the development of resistance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising combination therapy.
References
A Head-to-Head In Vitro Comparison of Nikkomycin Z and Polyoxins: A Guide for Researchers
This guide provides a detailed in vitro comparison of two prominent classes of chitin synthase inhibitors: Nikkomycin Z and polyoxins. Both are nucleoside-peptide antibiotics that act as competitive inhibitors of chitin synthase, an essential enzyme for fungal cell wall integrity.[1][2][3] As chitin is absent in mammals, these compounds are attractive candidates for antifungal drug development.[1][3] This document summarizes their quantitative efficacy, details experimental protocols, and visualizes relevant pathways to aid researchers, scientists, and drug development professionals in their evaluation of these antifungal agents.
Quantitative Efficacy Data
The following tables summarize the in vitro inhibitory and antifungal activities of Nikkomycin Z and various polyoxins. It is important to note that the data are compiled from multiple studies and experimental conditions may vary.
Table 1: In Vitro Inhibition of Chitin Synthase (IC50 & Ki)
| Inhibitor | Target Enzyme | Fungal Source | IC50 | Ki | Reference(s) |
| Nikkomycin Z | Chitin Synthase 1 (CaChs1) | Candida albicans | 15 µM | - | |
| Chitin Synthase 2 (CaChs2) | Candida albicans | 0.8 µM | - | ||
| Chitin Synthase 3 (CaChs3) | Candida albicans | 13 µM | - | ||
| Chitin Synthetase 1 (Chs1) | Saccharomyces cerevisiae | - | 1.0 µM | ||
| Chitin Synthetase 2 (Chs2) | Saccharomyces cerevisiae | - | 1800 µM | ||
| Polyoxin B | Chitin Synthase | Sclerotiorum sclerotiorum | 0.19 mM | - | |
| Chitin Synthetase | Alternaria kikuchiana | - | 0.89-1.86x10⁻⁶ M | ||
| Polyoxin D | Chitin Synthetase 1 (Chs1) | Saccharomyces cerevisiae | - | 0.6 µM | |
| Chitin Synthetase 2 (Chs2) | Saccharomyces cerevisiae | - | 2.2 µM |
Table 2: Minimum Inhibitory Concentration (MIC) Against Various Fungi
| Fungal Species | Inhibitor | MIC Range (µg/mL) | Notes | Reference(s) |
| Candida albicans | Nikkomycin Z | ≤0.5 to 32 (MIC₈₀) | Moderately susceptible | |
| Polyoxin | 0.1 | In defined medium | ||
| Polyoxin | 1000 | In conventional media | ||
| Candida auris | Nikkomycin Z | 0.125 to >64 | MIC₅₀: 2, MIC₉₀: 32 | |
| Cryptococcus neoformans | Nikkomycin Z | >64 (most isolates) | Generally resistant | |
| Polyoxin D | Inhibits growth at mM concentrations | - | ||
| Coccidioides immitis | Nikkomycin Z | 0.125 (spherule-endospore) | Highly susceptible | |
| Nikkomycin Z | 4.9 (mycelial) | - | ||
| Aspergillus fumigatus | Nikkomycin Z | >64 | Generally resistant | |
| Polyoxin D | No growth inhibition observed | - | ||
| Blastomyces dermatitidis | Nikkomycin Z | 0.78 | Susceptible |
Mechanism of Action: Inhibition of Chitin Biosynthesis
Both Nikkomycin Z and polyoxins are structural analogs of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for chitin synthase. They competitively inhibit this enzyme, thereby blocking the synthesis of chitin, a crucial component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and ultimately, fungal cell death.
Fungal Chitin Biosynthesis Pathway
The synthesis of chitin is a multi-step process, with chitin synthase catalyzing the final polymerization step. The pathway is a key target for these antifungal agents.
Caption: Fungal chitin biosynthesis pathway and the point of inhibition.
Experimental Protocols
Accurate in vitro assessment of Nikkomycin Z and polyoxins requires standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a common starting point. However, for polyoxins, the composition of the testing medium is critical and can significantly alter the observed MIC.
Broth Microdilution Assay for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.
References
Decoding Synergy: A Comparative Guide to Nikkomycin J and Antifungal Cross-Resistance
For Immediate Release
[City, State] – [Date] – In the face of mounting antifungal resistance, the exploration of novel therapeutic strategies is paramount. This guide provides a comprehensive analysis of cross-resistance studies between Nikkomycin J, a chitin synthase inhibitor, and other major classes of antifungal agents. Drawing on extensive experimental data, this publication offers researchers, scientists, and drug development professionals a detailed comparison of this compound's performance, both alone and in combination therapies, highlighting its potential to circumvent existing resistance mechanisms.
This compound operates by competitively inhibiting chitin synthase, an enzyme crucial for the synthesis of chitin, a vital component of the fungal cell wall that is absent in mammals.[1] This unique mechanism of action suggests a low probability of cross-resistance with antifungal agents that target different cellular pathways. This guide delves into the data that supports this hypothesis and explores the synergistic relationships that emerge when this compound is paired with other antifungals.
Comparative Analysis of Antifungal Activity
Extensive in vitro studies have demonstrated that this compound exhibits potent activity against a range of fungal pathogens, particularly dimorphic fungi.[2][3] However, its efficacy is significantly enhanced when used in combination with other antifungal agents, most notably azoles and echinocandins. The available data strongly indicate that this compound does not exhibit cross-resistance with these major antifungal classes and, in fact, displays significant synergistic activity.[1]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the synergistic effects of this compound with other antifungals against several clinically relevant fungal species. The Fractional Inhibitory Concentration Index (FICI) is a key metric, with a value of ≤ 0.5 indicating synergy.
Table 1: Synergistic Activity of Nikkomycin Z and Azoles against various fungi
| Fungal Species | Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI |
| Candida albicans | Nikkomycin Z | 4 | 0.5 | 0.5 |
| Fluconazole | 0.25 | 0.031 | ||
| Candida parapsilosis | Nikkomycin Z | 2 | 0.25 | 0.5 |
| Fluconazole | 1 | 0.25 | ||
| Aspergillus fumigatus | Nikkomycin Z | >64 | 8 | 0.25 |
| Itraconazole | 0.25 | 0.031 | ||
| Aspergillus flavus | Nikkomycin Z | >64 | 16 | 0.5 |
| Itraconazole | 0.5 | 0.125 | ||
| Coccidioides immitis | Nikkomycin Z | 4.9 | 0.03 - 0.5 | ≤0.5 |
| Fluconazole | 1 - 16 | 0.06 - 0.5 | ||
| Itraconazole | 0.06 - 1 | 0.007 - 0.125 |
Data sourced from multiple in vitro studies.[4]
Table 2: Synergistic Activity of Nikkomycin Z and Echinocandins against Candida albicans
| Isolate Type | Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI |
| Caspofungin-Susceptible | Nikkomycin Z | 12.5 | 3.125 | 0.4583 |
| Caspofungin | 0.03 | 0.00625 | ||
| Caspofungin-Resistant | Nikkomycin Z | Not specified | Not specified | <0.5 |
| Anidulafungin | Not specified | Not specified | ||
| Micafungin | Not specified | Not specified |
Data demonstrates synergy against both susceptible and resistant strains.
Mechanisms of Synergy and Resistance
The synergistic interactions of this compound are rooted in the multi-faceted nature of fungal cell wall and membrane biosynthesis.
-
Synergy with Echinocandins: Echinocandins inhibit β-(1,3)-D-glucan synthase, another critical enzyme in cell wall synthesis. Fungi exposed to echinocandins often compensate by upregulating chitin synthesis, making them more vulnerable to the inhibitory action of this compound. This dual targeting of the cell wall leads to a potent synergistic effect.
-
Synergy with Azoles: Azoles inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. The resulting membrane stress is thought to enhance the efficacy of this compound, possibly by affecting the localization and function of the membrane-bound chitin synthase or by increasing the uptake of this compound into the cell.
Resistance to this compound, when observed, is often attributed to reduced uptake of the drug, which is mediated by a dipeptide permease transport system, or through modifications in the target enzyme, chitin synthase.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing using established methodologies.
Checkerboard Microdilution Assay for Synergy Testing
This method is commonly used to assess the interaction between two antimicrobial agents.
-
Preparation of Drug Dilutions: A series of two-fold dilutions of each drug (this compound and the comparator antifungal) are prepared in a 96-well microtiter plate. The dilutions are arranged in a checkerboard pattern, with concentrations of this compound increasing along the y-axis and concentrations of the other antifungal increasing along the x-axis.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A standardized inoculum is prepared and diluted in a suitable broth medium, such as RPMI 1640, to a final concentration of approximately 0.5 to 2.5 x 10³ cells/mL.
-
Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at a controlled temperature (typically 35°C) for a specified period (usually 24 to 48 hours).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the growth control.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) The interaction is defined as synergistic if the FICI is ≤ 0.5, additive if the FICI is > 0.5 and ≤ 4.0, and antagonistic if the FICI is > 4.0.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of action for major antifungal classes.
References
Comparative Transcriptomic Analysis of Fungal Responses to Nikkomycin J and Azoles: A Guide for Researchers
For Immediate Release
TUCSON, AZ – November 27, 2025 – This guide provides a comprehensive comparison of the transcriptomic effects of two distinct classes of antifungal agents, Nikkomycin J and azoles, on fungal pathogens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antifungal therapies. By presenting available experimental data, detailed methodologies, and visual representations of affected pathways, this guide aims to facilitate a deeper understanding of the molecular responses of fungi to these compounds and inform future research directions.
This compound, a member of the polyoxin and nikkomycin family of peptidyl-nucleoside antibiotics, acts as a competitive inhibitor of chitin synthase, a crucial enzyme for the synthesis of the primary structural polymer of the fungal cell wall. In contrast, azole antifungals, such as fluconazole and itraconazole, target the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for maintaining the integrity of the fungal cell membrane. The distinct mechanisms of action of these two drug classes are expected to elicit divergent transcriptomic responses, providing valuable insights into fungal cell wall and membrane homeostasis.
Data Presentation: A Comparative Overview of Transcriptomic Changes
This compound/Z-Induced Transcriptional Changes:
The primary molecular response to this compound or the closely related and more extensively studied Nikkomycin Z is the activation of the cell wall integrity (CWI) pathway as a compensatory mechanism to counteract the stress induced by chitin synthesis inhibition. This is characterized by the upregulation of genes involved in cell wall biosynthesis, particularly chitin synthase genes.
Table 1: Inferred and Observed Gene Expression Changes in Fungi Treated with this compound/Z
| Gene/Pathway | Fungal Species | Regulation | Fold Change (where available) | Reference/Note |
| Cell Wall Integrity Pathway | Saccharomyces cerevisiae, Candida albicans | Upregulated | - | Inferred from mechanism of action |
| CHS1 (Chitin Synthase 1) | Saccharomyces cerevisiae | No significant change | ~1.0 | Quantitative RT-PCR data with a related chitin synthesis inhibitor[1] |
| CHS2 (Chitin Synthase 2) | Saccharomyces cerevisiae | No significant change | ~1.0 | Quantitative RT-PCR data with a related chitin synthesis inhibitor[1] |
| CHS3 (Chitin Synthase 3) | Saccharomyces cerevisiae | Upregulated | ~1.5 - 2.0 | Quantitative RT-PCR data with a related chitin synthesis inhibitor[1] |
| Glucan Synthesis Genes | General Fungi | Upregulated | - | Part of the compensatory cell wall stress response |
Azole-Induced Transcriptional Changes:
Azole antifungals induce a broad transcriptomic response, primarily centered around the upregulation of the ergosterol biosynthesis pathway and multidrug efflux pumps, which contribute to azole resistance.
Table 2: Differentially Expressed Genes in Aspergillus fumigatus Treated with Itraconazole
| Gene ID (A. fumigatus) | Gene Name/Function | Regulation | Log2 Fold Change |
| Afu2g00320 | erg3 (Sterol C-5 desaturase) | Upregulated | > 2.0 |
| Afu4g07190 | erg11A/cyp51A (Lanosterol 14-alpha demethylase) | Upregulated | > 2.0 |
| Afu6g12310 | erg25 (Methylsterol monooxygenase) | Upregulated | > 1.5 |
| Afu1g14510 | ABC transporter | Upregulated | > 2.5 |
| Afu3g01400 | Major facilitator superfamily (MFS) transporter | Upregulated | > 2.0 |
| Afu5g07890 | Heat shock protein 70 | Upregulated | > 1.5 |
| Afu8g01610 | Cytochrome P450 | Upregulated | > 2.0 |
| Afu2g08410 | Ribosomal protein S7 | Downregulated | < -1.5 |
| Afu1g03830 | Histone H4 | Downregulated | < -1.0 |
Experimental Protocols
The following is a representative, detailed methodology for a comparative transcriptomics experiment using RNA sequencing (RNA-seq).
1. Fungal Strain and Culture Conditions:
-
Select a fungal species of interest (e.g., Aspergillus fumigatus, Candida albicans).
-
Grow the fungal culture in a suitable liquid medium (e.g., RPMI 1640, YPD broth) at the optimal temperature (e.g., 37°C for pathogenic fungi) with shaking until the mid-logarithmic growth phase is reached.
2. Antifungal Treatment:
-
Expose the fungal cultures to sub-inhibitory concentrations of this compound and an azole (e.g., fluconazole or itraconazole). The concentrations should be determined beforehand through minimum inhibitory concentration (MIC) assays.
-
Include a solvent control (e.g., DMSO for azoles, water for this compound).
-
Incubate the treated and control cultures for a predetermined duration (e.g., 4, 8, or 24 hours) to capture different stages of the transcriptomic response.
3. RNA Extraction:
-
Harvest fungal cells by centrifugation or filtration.
-
Immediately freeze the cell pellets in liquid nitrogen to preserve RNA integrity.
-
Disrupt the fungal cell walls using mechanical methods such as bead beating with glass or zirconia beads in the presence of a lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA using a combination of phenol-chloroform extraction and column-based purification kits.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
4. RNA-seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million reads).
5. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the fungal species using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treated and control samples using packages like DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes and pathways.
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
References
A Comparative Analysis of Nikkomycin J and Amphotericin B for the Treatment of Systemic Mycoses
For Researchers, Scientists, and Drug Development Professionals
The landscape of antifungal therapeutics is continually evolving, driven by the pressing need for more effective and less toxic treatments for systemic mycoses. For decades, Amphotericin B has been a cornerstone in the management of severe fungal infections, albeit with significant toxicity concerns. In contrast, Nikkomycin J (commonly researched as Nikkomycin Z) represents a mechanistically distinct class of antifungals, offering a targeted approach to fungal cell wall synthesis. This guide provides a detailed, data-driven comparison of the efficacy of this compound and Amphotericin B, drawing upon available preclinical and clinical data to inform future research and development.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the antifungal activity of this compound and Amphotericin B lies in their distinct molecular targets, leading to different downstream effects on the fungal cell.
Amphotericin B: This polyene macrolide antibiotic interacts with ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of transmembrane channels or pores. The subsequent leakage of essential intracellular ions, such as potassium, sodium, and hydrogen, disrupts the membrane potential and metabolic processes, ultimately leading to fungal cell death.[1][2][3][4] While effective, this mechanism is not entirely specific to fungi; Amphotericin B can also bind to cholesterol in mammalian cell membranes, a key reason for its associated toxicity, particularly nephrotoxicity.[1]
This compound (Nikkomycin Z): In contrast, this compound is a competitive inhibitor of chitin synthase, an essential enzyme responsible for the synthesis of chitin. Chitin is a vital structural component of the fungal cell wall, providing rigidity and osmotic stability. By blocking chitin synthesis, this compound compromises the integrity of the cell wall, particularly during active growth and cell division, leading to osmotic lysis and fungal cell death. A key advantage of this mechanism is its high selectivity, as mammalian cells lack a cell wall and chitin synthase, suggesting a lower potential for host toxicity.
In Vitro Efficacy: A Comparative Overview
The in vitro activity of antifungal agents is a critical preliminary indicator of their potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism, are a standard measure.
| Fungal Species | This compound (Z) MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) |
| Candida albicans | ≤0.5 - 32 | 0.0625 - 4 |
| Candida auris | 2 - 32 (MIC50/90) | Not specified |
| Candida tropicalis | >64 | Not specified |
| Candida krusei | >64 | Not specified |
| Candida glabrata | >64 | Not specified |
| Cryptococcus neoformans | 0.5 - >64 (variable) | Not specified |
| Aspergillus fumigatus | Not specified | 0.75 - 3 (24h) |
| Aspergillus flavus | Not specified | 2 - >32 (24h) |
| Aspergillus terreus | Not specified | 1 - >32 (24h) |
| Histoplasma capsulatum | 4 - 64 | 0.5 - 1.0 |
| Coccidioides immitis | Potent activity reported | Not specified |
| Blastomyces dermatitidis | Potent activity reported | Not specified |
Note: MIC values can vary depending on the specific isolate and testing methodology.
In Vivo Efficacy: Evidence from Preclinical Models
Animal models of systemic mycoses provide crucial data on the in vivo efficacy and therapeutic potential of antifungal agents.
Coccidioidomycosis
In a murine model of disseminated coccidioidomycosis, oral Nikkomycin Z demonstrated greater efficacy in reducing fungal burden in the lungs, liver, and spleen compared to fluconazole. Doses of ≥200 mg/kg/day of oral Nikkomycin Z were particularly effective and well-tolerated. Another study in a murine model of central nervous system coccidioidomycosis showed that oral Nikkomycin Z (50, 100, or 300 mg/kg three times daily) significantly improved survival and reduced brain fungal burden compared to vehicle control.
Histoplasmosis
A murine model of histoplasmosis compared Nikkomycin Z with Amphotericin B and itraconazole. While a high dose of Nikkomycin Z (100 mg/kg twice daily) was as effective as Amphotericin B (2.0 mg/kg every other day) and itraconazole in preventing death, it was less effective at reducing the fungal burden in the lungs and spleen.
| Murine Model of Histoplasmosis | Treatment Group | Survival at Day 14 | Fungal Burden (CFU/gram) |
| Amphotericin B (2.0 mg/kg QOD) | 100% | Significantly lower than Nikkomycin Z groups | |
| Itraconazole (75 mg/kg BID) | 100% | Significantly lower than Nikkomycin Z groups | |
| Nikkomycin Z (100 mg/kg BID) | 100% | Higher than Amphotericin B and Itraconazole | |
| Nikkomycin Z (20 mg/kg BID) | 70% | Higher than Amphotericin B and Itraconazole | |
| Nikkomycin Z (5 mg/kg BID) | 0% | Not applicable | |
| Vehicle Control | 0% | Not applicable |
Systemic Candidiasis
In a murine model of disseminated candidiasis, continuous administration of Nikkomycin Z in drinking water resulted in a dose-related increase in survival, achieving over 50% survival in a rapidly lethal infection model. The efficacy was comparable to fluconazole in this study.
Clinical Development and Considerations
Amphotericin B has been a mainstay of antifungal therapy for over 50 years. Its use is often limited by infusion-related reactions and, most notably, nephrotoxicity. To mitigate these toxicities, several lipid-based formulations have been developed, including liposomal Amphotericin B (L-AmB), Amphotericin B lipid complex (ABLC), and Amphotericin B colloidal dispersion (ABCD). These formulations generally exhibit reduced nephrotoxicity compared to conventional Amphotericin B deoxycholate.
Nikkomycin Z is an investigational agent currently under development, primarily for the treatment of coccidioidomycosis. Phase I clinical trials have demonstrated that single oral doses of Nikkomycin Z up to 2,000 mg are well-tolerated in healthy volunteers, with no serious or dose-related adverse events observed. The terminal half-life is relatively short, ranging from 2.1 to 2.5 hours. A Phase I/II study in patients with coccidioidal pneumonia has been proposed to evaluate safety, pharmacokinetics, and preliminary therapeutic effect. The potential for an oral, well-tolerated, and fungicidal agent makes Nikkomycin Z a promising candidate for further development.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
A standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI), is commonly used to determine the MIC of antifungal agents.
References
Unveiling the Synergistic Power of Nikkomycin J and Itraconazole: A Guide for Researchers
A potent antifungal partnership emerges from the combined forces of Nikkomycin J and itraconazole, offering a promising strategy in the fight against a spectrum of fungal pathogens. This guide delves into the synergistic mechanism of this drug combination, presenting key experimental data, detailed protocols, and visual representations to inform and direct future research and drug development.
The core of this synergistic interaction lies in a dual assault on the fungal cell's primary defense structures: the cell wall and the cell membrane. This compound, a competitive inhibitor of chitin synthase, targets the synthesis of chitin, an essential component of the fungal cell wall.[1][2][3][4] Concurrently, itraconazole, an azole antifungal, disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital membrane component.[1] The prevailing hypothesis suggests that the membrane-weakening effect of itraconazole facilitates the cellular uptake of this compound, enhancing its access to the chitin synthase enzyme located at the plasma membrane. This combined attack compromises the structural integrity of the fungus, leading to enhanced growth inhibition and, in some cases, cell death.
In vitro studies have consistently demonstrated the synergistic and additive effects of this combination against a variety of medically important fungi. Marked synergism has been observed against Aspergillus fumigatus and Aspergillus flavus. Additive or synergistic interactions have also been noted for Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis.
Quantitative Analysis of Synergism
The synergistic relationship between Nikkomycin Z (a close analog of this compound) and itraconazole has been quantified using the checkerboard microdilution method, with the Fractional Inhibitory Concentration (FIC) index serving as a key metric. An FIC index of ≤0.5 is indicative of synergy, >0.5 to ≤1.0 suggests an additive effect, >1.0 to ≤2.0 indicates indifference, and >2.0 signifies antagonism.
In Vitro Susceptibility of Aspergillus fumigatus
| Strain | Nikkomycin Z MIC (µg/mL) | Itraconazole MIC (µg/mL) | Combination | FIC Index | Interaction |
| Nikkomycin Z (µg/mL) | Itraconazole (µg/mL) | ||||
| 02-238 | >128 | 0.25 | 64 | 0.06 | 0.5 |
| 02-261 | 32 | 0.125 | 4 | 0.03 | 0.125 |
| 02-057 | 64 | 0.25 | 8 | 0.06 | 0.125 |
Data sourced from a study on the susceptibility of fungal isolates to Nikkomycin Z and itraconazole.
In Vitro Susceptibility of Coccidioides immitis
| Strain | Nikkomycin Z MIC (µg/mL) | Itraconazole MIC (µg/mL) | Combination | FIC Index | Interaction |
| Nikkomycin Z (µg/mL) | Itraconazole (µg/mL) | ||||
| Silveira | 0.0156 | 0.06 | 0.0078 | 0.015 | 0.5 |
Data sourced from a study on the susceptibility of fungal isolates to Nikkomycin Z and itraconazole.
In Vitro Activity Against Various Fungal Species
| Fungal Species | Nikkomycin Z MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) |
| Candida albicans | ≤0.5 - 32 | - |
| Candida parapsilosis | 1 - 4 | - |
| Cryptococcus neoformans | 0.5 - >64 | - |
| Aspergillus fumigatus | >64 | - |
| Aspergillus flavus | >64 | - |
MIC values for Nikkomycin Z alone against various fungal isolates. The combination with itraconazole showed marked synergism against A. fumigatus and A. flavus.
Experimental Protocols
The following is a detailed methodology for the checkerboard microdilution assay, a standard method for evaluating antifungal synergy.
Checkerboard Microdilution Assay Protocol
1. Preparation of Antifungal Agents:
-
Prepare stock solutions of this compound and itraconazole in appropriate solvents (e.g., water for this compound, DMSO for itraconazole).
-
Create serial twofold dilutions of each drug in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve concentrations that are twice the final desired concentrations.
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., potato dextrose agar) to obtain sufficient growth.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
3. Assay Plate Setup:
-
Use a 96-well microtiter plate.
-
Add 50 µL of RPMI 1640 medium to all wells.
-
Add 50 µL of each twofold dilution of this compound horizontally across the plate.
-
Add 50 µL of each twofold dilution of itraconazole vertically down the plate. This creates a matrix of drug combinations.
-
Include control wells for each drug alone and a drug-free growth control.
4. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
5. Determination of MIC and FIC Index:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control.
-
The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone.
-
The FIC index is the sum of the FICs of both drugs.
Visualizing the Synergistic Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed synergistic mechanism of this compound and itraconazole.
Caption: Workflow for the checkerboard microdilution assay.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Nikkomycin J
For researchers, scientists, and drug development professionals, the proper disposal of Nikkomycin J is critical for maintaining laboratory safety and environmental compliance. Due to conflicting hazard classifications, a cautious approach is recommended, treating this compound as a hazardous chemical. All disposal procedures must align with local, state, and federal regulations.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all contaminated solid materials, such as pipette tips, tubes, gloves, and absorbent paper from spill cleanups, in a dedicated hazardous waste container that is clearly labeled "Hazardous Waste" and includes the chemical name "this compound".[1]
-
-
Liquid Waste:
-
Collect all unused solutions containing this compound in a sealed, leak-proof hazardous waste container.[1]
-
This container must be clearly labeled as "Hazardous Waste" with the name "this compound" and an approximate concentration.
-
Crucially, do not pour any liquid waste containing this compound down the drain.[1]
-
-
Empty Containers:
-
The original product container, even if empty, should be disposed of as hazardous waste.[1]
-
3. Spill Management:
In the event of a this compound spill, follow these steps:
-
Containment: For a powder spill, gently cover it with absorbent paper to prevent it from becoming airborne. For a liquid spill, use an inert absorbent material to contain it.[1]
-
Cleaning: Wearing appropriate PPE, clean the spill area. For a powder, dampen the absorbent paper before wiping.
-
Disposal of Cleanup Materials: Collect all cleanup materials in a sealed bag or container and dispose of it as hazardous chemical waste.
4. Final Disposal:
-
All collected waste must be disposed of through an approved waste disposal plant or your institution's designated chemical waste management program.
-
Waste material disposal must be in accordance with national and local regulations. Leave chemicals in their original containers when possible and do not mix with other waste.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for different disposal methods, were available in the reviewed safety data sheets. The primary guideline is to treat all concentrations of this compound waste as hazardous.
Experimental Protocols
No experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes are provided in the available safety documentation. The standard and required procedure is collection and disposal via a certified hazardous waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nikkomycin J
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Nikkomycin J. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. While specific data for this compound is limited in readily available safety literature, information for the closely related compound, Nikkomycin Z, offers a strong basis for safe handling protocols. It is crucial to always consult the specific Safety Data Sheet (SDS) provided with your product.
Hazard Identification and Personal Protective Equipment (PPE)
Nikkomycin Z is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Given the potential for skin, eye, and respiratory irritation, a conservative approach to safety is recommended.[2] The following personal protective equipment is essential for minimizing exposure and ensuring personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Prevents skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles and splashes. |
| Body Protection | Laboratory coat | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A dust mask (e.g., N95) may be necessary when handling larger quantities of the powder. | Minimizes the inhalation of the powdered compound.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and for maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
2. Preparation and Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare a clean workspace, preferably within a chemical fume hood, with easy access to waste disposal containers.
-
Weighing: To minimize dust inhalation, conduct any weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When creating solutions, slowly add the solvent to the Nikkomycin powder to prevent splashing. Nikkomycin Z is soluble in methanol or DMSO.
3. Spill Response:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For a powder spill, gently cover it with absorbent paper to prevent it from becoming airborne. For a liquid spill, use an appropriate absorbent material to contain it.
-
Clean: While wearing appropriate PPE, clean the spill area. For powders, dampen the absorbent paper before wiping. For liquids, use an inert absorbent material. Decontaminate the area with a suitable cleaning agent.
-
Dispose: Collect all cleanup materials in a sealed bag and dispose of them as hazardous chemical waste.
4. Disposal:
-
Dispose of unused this compound and any contaminated materials as hazardous waste.
-
Do not pour the substance or contaminated solutions down the drain.
-
The original product container should also be disposed of as hazardous waste.
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area immediately with plenty of water for at least 15 minutes. If irritation develops, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
GHS Hazard Information for Nikkomycin Z
| Hazard Class | Hazard Statement | Precautionary Statements |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P501: Dispose of contents/container to an approved waste disposal plant. |
This data is for Nikkomycin Z and is provided as a likely reference for this compound.
Safe Handling Workflow for Nikkomycin
The following diagram outlines the key steps for safely handling Nikkomycin in a laboratory setting.
Caption: Workflow for the safe handling of Nikkomycin.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
